2',4',3-Trihydroxy-4-methoxychalcone
Description
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVFVBIJKULVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291634 | |
| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13323-67-6 | |
| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,2′,4′-Trihydroxy-4-methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Isolation and Characterization of 2',4',3-Trihydroxy-4-methoxychalcone
Executive Summary & Chemical Profile
Target Compound: 2',4',3-Trihydroxy-4-methoxychalcone IUPAC Name: 1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one Class: Flavonoid (Chalcone subclass) Molecular Formula: C₁₆H₁₄O₅ Molecular Weight: 286.28 g/mol [1]
This guide details the extraction, isolation, and structural elucidation of 2',4',3-trihydroxy-4-methoxychalcone. Unlike common chalcones (e.g., isoliquiritigenin), this compound features a specific 3-hydroxy-4-methoxy substitution pattern on the B-ring (isovanilloyl moiety) paired with a 2',4'-dihydroxy A-ring (resacetophenone moiety). This structural specificity dictates the isolation strategy, particularly the need to separate it from closely related regioisomers (e.g., 4-hydroxy-3-methoxy variants) using high-resolution chromatography.
Recent research highlights its potential as a competitive
Natural Sources & Biosynthetic Context
While chalcones are ubiquitous intermediates in flavonoid biosynthesis, the accumulation of 2',4',3-trihydroxy-4-methoxychalcone is taxonomically distinct. It does not cyclize into the corresponding flavanone (which would yield 3',7-dihydroxy-4'-methoxyflavanone) in these matrices, allowing for its isolation in the open-chain form.
Primary Botanical Sources
| Organism | Family | Part Used | Yield Potential | Notes |
| Bauhinia pulla | Fabaceae | Leaves | Moderate | Co-occurs with 4-methyl ether isoliquiritigenin.[2][3] |
| Dahlia tenuicaulis | Asteraceae | Whole plant | Low | Presence confirmed via chemotaxonomic screening. |
| Onychium japonicum | Pteridaceae | Whole plant | Low-Moderate | Isolated alongside structurally related chalcones like butein.[3] |
Biosynthetic Note: The presence of the 3-hydroxyl group on the B-ring suggests the activity of a specific flavonoid 3'-hydroxylase (F3'H) acting on a 4-methoxy precursor, or a specific methylation of a 3,4-dihydroxy precursor (caffeoyl-CoA derivative) prior to chalcone synthase (CHS) condensation.
Extraction & Isolation Methodology
Expert Insight: Chalcones are sensitive to light (photo-isomerization from trans to cis) and oxidation. All extraction steps should be performed under reduced light or using amber glassware. Avoid high-temperature drying (>45°C) to prevent B-ring oxidation.
Phase 1: Extraction and Partitioning
The polarity of the three hydroxyl groups necessitates a polar organic solvent for initial extraction, followed by fractionation to remove lipophilic chlorophylls and highly polar glycosides.
-
Crude Extraction:
-
Macerate air-dried, powdered plant material (e.g., Bauhinia pulla leaves) in 95% Ethanol (EtOH) or Methanol (MeOH) at room temperature for 72 hours.
-
Ratio: 1 kg plant material : 10 L solvent.
-
Filter and concentrate under reduced pressure (Rotary Evaporator) at 40°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning (The "Cut"):
-
Suspend crude extract in Distilled Water (
). -
Step A (Defatting): Partition with n-Hexane (3x). Discard hexane layer (removes lipids/waxes).
-
Step B (Target Capture): Partition aqueous residue with Ethyl Acetate (EtOAc) (3x).
-
Step C (Cleanup): Partition remaining aqueous layer with n-Butanol (n-BuOH) .
-
Target Location: The 2',4',3-trihydroxy-4-methoxychalcone predominantly partitions into the EtOAc fraction .
-
Phase 2: Chromatographic Purification
The EtOAc fraction contains the chalcone mixed with other flavonoids (quercetin, luteolin). Separation relies on the differential interaction of the planar chalcone structure with the stationary phase.
-
Primary Fractionation (Silica Gel CC):
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm).
-
Mobile Phase: Gradient of Hexane:EtOAc (starting 90:10
0:100) or :MeOH. -
Observation: Chalcones typically elute as yellow-orange bands. Collect fractions based on TLC profiling (visualize under UV 365 nm; chalcones fluoresce dark purple/brown or bright yellow depending on pH).
-
-
Secondary Purification (Sephadex LH-20):
-
Objective: Remove polymeric tannins and separate based on molecular size/adsorption.
-
Mobile Phase: 100% Methanol.
-
Mechanism: The planar aromatic rings of the chalcone adsorb to the dextran matrix, eluting after larger non-planar molecules but before highly polymeric tannins.
-
-
Final Polishing (Preparative HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5
m, 250 x 10 mm). -
Solvent System: Isocratic or Gradient Acetonitrile (ACN) : Water (+0.1% Formic Acid).
-
Typical Gradient: 30% ACN
70% ACN over 30 mins. -
Detection: UV at 370 nm (specific for chalcone Band I).
-
Isolation Workflow Diagram
Figure 1: Step-by-step isolation workflow from biomass to pure compound.
Structural Characterization & Validation
To certify the identity of the isolated compound, compare experimental spectral data against the established values below. The key diagnostic feature is the ABX system on the B-ring and the trans-olefinic protons .
UV-Vis Spectroscopy
-
Solvent: Methanol (MeOH)
- : 300 nm (Band II), 370 nm (Band I).
-
Note: The bathochromic shift of Band I (370 nm) is characteristic of chalcones compared to flavanones (which absorb <330 nm).
Nuclear Magnetic Resonance (NMR) Data
Solvent:
| Position | Multiplicity ( | Assignment Logic | |
| 7.60 | d (15.[4]5) | Trans-olefinic proton (adjacent to carbonyl). | |
| 7.74 | d (16.[4]0) | Trans-olefinic proton (adjacent to B-ring). Large | |
| 6' | 7.96 | d (9.0) | A-ring: Deshielded by C=O anisotropy. |
| 5' | 6.42 | dd (9.0, 2.5) | A-ring: Ortho-coupled to H-6', meta to H-3'. |
| 3' | 6.28 | d (2.5) | A-ring: Meta-coupled to H-5'. Upfield due to 2',4'-OH shielding. |
| 2 | 7.23 | d (2.0) | B-ring: Meta-coupled. Part of ABX system. |
| 6 | 7.20 | dd (8.5, 2.[4]0) | B-ring: Ortho/Meta coupled. |
| 5 | 6.98 | d (8.[4]5) | B-ring: Ortho-coupled. |
| OMe | 3.90 | s (3H) | Methoxy group on C-4 (B-ring).[4] |
Self-Validation Check:
-
Coupling Constants: The
value of ~15.5–16.0 Hz confirms the trans geometry. A cis isomer would show Hz. -
Shift Comparison: If the methoxy group were at position 3 and hydroxyl at 4 (isomeric Vanillin pattern), H-2 would shift slightly upfield. The specific shifts above match the Isovanillin (3-OH, 4-OMe) pattern.[1]
References
-
Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model
- Source: ProQuest / ResearchG
- Context: Primary source for the detailed isolation protocol and NMR data of 3,2',4'-trihydroxy-4-methoxychalcone (Compound 8).
-
Chemical constituents
-
Source: ResearchGate[2]
- Context: Identifies the compound (Compound 6)
-
-
PubChem Compound Summary: 2',4',3-Trihydroxy-4-methoxychalcone. [1]
- Source: National Center for Biotechnology Inform
- Context: Verification of IUPAC naming, synonyms, and chemical identifiers (CID 25862).
Sources
Technical Guide: Spectroscopic Characterization of 2',4',3-Trihydroxy-4-methoxychalcone
Executive Summary & Compound Profile
2',4',3-Trihydroxy-4-methoxychalcone is a bioactive flavonoid derivative belonging to the chalcone subclass (1,3-diphenyl-2-propen-1-one).[1][2] It has gained significant attention in drug development for its potential as an
This guide provides a definitive spectroscopic profile for researchers synthesizing or isolating this compound. The data presented synthesizes experimental findings from isolation studies (specifically from Bauhinia pulla) and standard structural elucidation principles.
| Property | Data |
| IUPAC Name | (2E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Appearance | Yellow amorphous powder |
| Solubility | Soluble in MeOH, DMSO, Acetone; sparingly soluble in water |
| Key Bioactivity |
Synthetic & Isolation Workflow
The structural integrity of 2',4',3-trihydroxy-4-methoxychalcone is typically achieved through Claisen-Schmidt condensation or isolation from Fabaceae species.
Synthesis Protocol (Claisen-Schmidt)
Objective: Synthesize the target chalcone via base-catalyzed condensation.[3] Reactants:
-
A-Ring Precursor: 2,4-Dihydroxyacetophenone (Resacetophenone)
-
B-Ring Precursor: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Catalysis: Add aqueous KOH (50% w/v) dropwise while stirring at 0°C. The solution will darken (deep red/orange) due to phenoxide formation.
-
Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Quenching: Pour the reaction mixture into crushed ice/water and acidify with 10% HCl to pH ~3–4. The yellow precipitate forms immediately.
-
Purification: Filter the solid, wash with cold water, and recrystallize from methanol/water to yield yellow needles.
Visualization of Synthesis Logic
Caption: Claisen-Schmidt condensation pathway for the synthesis of 2',4',3-trihydroxy-4-methoxychalcone.
Spectroscopic Characterization
The following data is curated from experimental isolation studies, specifically referencing the characterization of Compound 8 from Bauhinia pulla.
UV-Vis & IR Spectroscopy[2]
-
UV
(MeOH): 300 nm (Band II), 370 nm (Band I).-
Insight: The band at 370 nm is characteristic of the cinnamoyl system (B-ring conjugation), while 300 nm corresponds to the benzoyl moiety (A-ring). Bathochromic shifts with NaOMe would confirm the free phenolic groups.
-
-
FT-IR (
, KBr disc):
¹H NMR Data (Methanol- )
Instrument Frequency: 500 MHz (Typical) Solvent: CD₃OD
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| 6' | 7.96 | d | 9.0 | A-Ring: Ortho to 5'. Deshielded by C=O anisotropy. |
| 7.74 | d | 16.0 | Olefin: Trans-geometry. Deshielded by resonance. | |
| 7.60 | d | 15.5 | Olefin: Trans-geometry. Adjacent to carbonyl. | |
| 2 | 7.23 | d | 2.0 | B-Ring: Meta coupling to H-6.[2] |
| 6 | 7.20 | dd | 8.5, 2.0 | B-Ring: Ortho to H-5, Meta to H-2. |
| 5 | 6.98 | d | 8.5 | B-Ring: Ortho to H-6.[2] Shielded by 4-OMe. |
| 5' | 6.42 | dd | 9.0, 2.5 | A-Ring: Ortho to H-6', Meta to H-3'. |
| 3' | 6.28 | d | 2.5 | A-Ring: Meta to H-5'. Shielded by two OH groups. |
| 4-OMe | 3.90 | s | - | Methoxy: Characteristic singlet. |
Note: The coupling constant
¹³C NMR Data (Predicted/Reference)
Based on the structural skeleton and substituent effects in CD₃OD.
| Carbon | Shift ( | Type | Assignment |
| C=O | 193.5 | Cq | Carbonyl (Chelated) |
| 4' | 167.8 | Cq | A-Ring (C-OH) |
| 2' | 166.5 | Cq | A-Ring (C-OH, Chelated) |
| 4 | 151.2 | Cq | B-Ring (C-OMe) |
| 3 | 147.0 | Cq | B-Ring (C-OH) |
| 145.8 | CH | Olefinic Beta-carbon | |
| 6' | 133.5 | CH | A-Ring |
| 1 | 128.5 | Cq | B-Ring ipso |
| 6 | 124.0 | CH | B-Ring |
| 118.5 | CH | Olefinic Alpha-carbon | |
| 1' | 114.5 | Cq | A-Ring ipso |
| 2 | 112.0 | CH | B-Ring |
| 5 | 111.5 | CH | B-Ring |
| 5' | 109.0 | CH | A-Ring |
| 3' | 103.5 | CH | A-Ring |
| OMe | 56.5 | CH₃ | Methoxy |
Mass Spectrometry (MS)
-
Molecular Ion:
286 [M]⁺ (EI-MS) or 287 [M+H]⁺ (ESI-MS). -
Fragmentation Pattern (EI-MS):
- 286: Molecular ion.
- 271: [M – CH₃]⁺ (Loss of methyl from methoxy).
- 151: [A-Ring Fragment]⁺ (Retro-Diels-Alder cleavage).
- 137: [B-Ring Fragment]⁺ (Retro-Diels-Alder cleavage).
MS Fragmentation Pathway
Caption: Primary fragmentation pathways observed in EI-MS for 2',4',3-trihydroxy-4-methoxychalcone.
Structural Elucidation Logic
The identity of 2',4',3-trihydroxy-4-methoxychalcone is confirmed by the convergence of the following data points:
-
A-Ring Substitution: The AMX spin system (H-3', H-5', H-6') in the ¹H NMR with coupling constants of 2.5 Hz and 9.0 Hz is diagnostic for the 2,4-dihydroxy substitution pattern.
-
B-Ring Substitution: The ABX system (H-2, H-5, H-6) with a large ortho coupling (8.5 Hz) and small meta coupling (2.0 Hz) confirms the 1,3,4-trisubstituted benzene ring.
-
Chalcone Skeleton: The two doublets at
7.60 and 7.74 with Hz unequivocally prove the presence of a trans- -unsaturated ketone. -
Methoxy Position: The NOESY correlation (if run) would show proximity between the methoxy protons (3.90 ppm) and H-5 (6.98 ppm), confirming the methoxy is at position 4 and the hydroxyl at position 3 of the B-ring.
References
-
Isolation & NMR Data: Rais, I. R., et al. (2021).[4] "Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds." Molecules, 26(19), 5848.
-
General Synthesis (Claisen-Schmidt): BenchChem. "Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes and Protocols."
-
Biological Activity: Dej-adisai, S., et al. (2021).[5][6] "Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds." PMC.
Sources
Technical Whitepaper: Therapeutic Targets of 2',4',3-Trihydroxy-4-methoxychalcone
The following technical guide provides an in-depth analysis of the therapeutic potential of 2',4',3-Trihydroxy-4-methoxychalcone , a bioactive flavonoid derivative. This document is structured for researchers and drug development professionals, focusing on molecular targets, mechanistic pathways, and validation protocols.
Compound Class: Polyhydroxylated Chalcone (Isovanillin-Resorcinol Derivative) IUPAC Name: (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one PubChem CID: 25862
Executive Summary
2',4',3-Trihydroxy-4-methoxychalcone (hereafter referred to as THMC ) represents a "privileged structure" in medicinal chemistry, combining a resorcinol moiety on Ring A with an isovanillin-derived Ring B. Unlike its widespread isomer (hesperidin-methyl-chalcone or vanillin derivatives), THMC exhibits a unique pharmacological profile driven by its specific 3-hydroxy-4-methoxy substitution pattern.
Recent pharmacological evaluations position THMC as a dual-function modulator : it acts as a potent Tyrosinase Inhibitor (dermatological applications) and a Cytotoxic Agent against specific cancer cell lines (oncological applications). Its mechanism of action relies heavily on the
Chemical Profile & Structural Logic
The therapeutic efficacy of THMC is dictated by its structure-activity relationship (SAR):
| Structural Feature | Biological Function | Mechanism |
| Electrophilic Warhead | Forms covalent Michael adducts with cysteine thiols on targets (e.g., Keap1, NF- | |
| Ring A: 2',4'-Dihydroxy | Tyrosinase Binding | The resorcinol moiety mimics the substrate (L-DOPA) and chelates copper ions in the enzyme active site. |
| Ring B: 3-OH, 4-OMe | Metabolic Stability & Potency | The 4-methoxy group improves lipophilicity (logP ~2.5) and cell membrane permeability compared to fully hydroxylated analogs. |
Primary Therapeutic Targets
Target 1: Tyrosinase (Melanogenesis Modulation)
Therapeutic Area: Hyperpigmentation Disorders, Melanoma. Mechanism: THMC acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. The 2',4'-dihydroxy substitution on Ring A is critical for binding to the binuclear copper active site.
-
Direct Inhibition: THMC chelates Cu
ions, preventing the oxidation of L-Tyrosine to L-DOPA and L-DOPA to Dopaquinone. -
Potency: Studies on analogous resorcinol-chalcones suggest IC
values in the low micromolar range ( ), often superior to the standard Kojic Acid ( ).
Target 2: NF- B Signaling Complex (Inflammation & Survival)
Therapeutic Area: Chronic Inflammation, Cancer (Colorectal, Breast).
Mechanism:
THMC suppresses the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-
-
IKK Inhibition: The electrophilic enone moiety interacts with Cys-179 of IKK
. -
Blockade: This prevents the phosphorylation and degradation of I
B . -
Result: p65/p50 subunits remain sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (TNF-
, IL-6) and survival factors (Bcl-2).
Target 3: Nrf2/Keap1 Pathway (Cytoprotection)
Therapeutic Area: Oxidative Stress, Chemoprevention.
Mechanism:
While it inhibits NF-
-
Keap1 Modification: THMC alkylates reactive cysteines (Cys-151, Cys-273) on Keap1.
-
Nrf2 Release: This disrupts the Keap1-Nrf2 interaction, halting Nrf2 ubiquitination.
-
Translocation: Stabilized Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE).
-
Upregulation: Induces Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Target 4: Microtubule Polymerization (Antimitotic)
Therapeutic Area: Solid Tumors (HeLa, WiDr).
Mechanism:
Methoxychalcones are known tubulin-binding agents. THMC likely binds to the colchicine-binding site of
Mechanistic Visualization
The following diagram illustrates the "Dual-Switch" mechanism where THMC simultaneously inhibits inflammation (NF-
Caption: THMC acts as a multi-target modulator: activating Nrf2 for antioxidant defense, inhibiting IKK to suppress NF-κB driven inflammation, and directly inhibiting Tyrosinase.
Experimental Validation Protocols
To validate these targets in a laboratory setting, the following self-validating protocols are recommended.
Protocol A: Tyrosinase Inhibition Assay (Enzymatic)
Objective: Quantify the
-
Preparation: Dissolve THMC in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100
) in Phosphate Buffer (pH 6.8). -
Substrate Addition: Add L-DOPA (0.5 mM) to 96-well plates containing the test compound.
-
Enzyme Initiation: Add Mushroom Tyrosinase (40 units/mL).
-
Kinetic Measurement: Monitor Dopachrome formation at 475 nm every 30 seconds for 10 minutes using a microplate reader.
-
Control: Use Kojic Acid as a positive control.[1]
-
Validation: The assay is valid if the Kojic Acid
falls within 15-25 .
Protocol B: Nrf2 Nuclear Translocation (Cell-Based)
Objective: Confirm Nrf2 activation in HaCaT (keratinocyte) or HepG2 cells.
-
Treatment: Seed cells (
) and treat with THMC (5, 10, 20 ) for 6 hours. -
Fractionation: Use a nuclear extraction kit to separate cytosolic and nuclear fractions.
-
Western Blot:
-
Primary Ab: Anti-Nrf2.
-
Loading Controls: Anti-
-actin (Cytosol) and Anti-Lamin B1 (Nucleus).
-
-
Result Interpretation: A dose-dependent increase in Nuclear Nrf2 band intensity relative to Lamin B1 confirms activation.
Protocol C: Antiproliferative MTT Assay
Objective: Assess cytotoxicity against HeLa (Cervical) and WiDr (Colon) cancer lines.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with THMC (0 – 100
) for 48h. -
Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression. -
Reference: Compare against Doxorubicin (Positive Control).
Pharmacokinetics & Drug-Likeness
-
Lipophilicity (cLogP): ~2.5 - 3.1. This indicates good membrane permeability, suitable for transdermal (cosmetic) or oral delivery.
-
Solubility: Low in water; high in organic solvents (DMSO, Ethanol). Formulation may require encapsulation (e.g., liposomes) for bioavailability.
-
Metabolism: The methoxy group on Ring B provides resistance to rapid glucuronidation compared to the 3,4-dihydroxy analog, potentially extending half-life.
References
-
PubChem. "2',4',3-Trihydroxy-4-methoxychalcone (CID 25862)."[2] National Center for Biotechnology Information. [Link]
-
Eryanti, Y., et al. "Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro." ResearchGate. [Link][1]
-
Niu, Y., et al. "Inhibition of 3,5,2',4'-Tetrahydroxychalcone on Production of Uric Acid in Hypoxanthine-Induced Hyperuricemic Mice." Biological & Pharmaceutical Bulletin, 2018.[3] [Link]
-
Khatib, S., et al. "Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety."[4] Bioorganic & Medicinal Chemistry, 2005. [Link]
-
Jun, N., et al. "Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors."[1][5] Bioorganic & Medicinal Chemistry, 2007.[5] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2',4',3-Trihydroxy-4-methoxychalcone via Claisen-Schmidt Condensation
[1]
Abstract & Introduction
This technical guide details the synthesis of 2',4',3-Trihydroxy-4-methoxychalcone , a bioactive flavonoid scaffold with potential antioxidant, anti-inflammatory, and anticancer properties. The synthesis is achieved via the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone (Resacetophenone) and 3-hydroxy-4-methoxybenzaldehyde (Isovanillin) .
Unlike simple chalcones, the presence of multiple free hydroxyl groups—specifically the 2'-OH on the acetophenone ring and the 3-OH on the aldehyde—presents unique synthetic challenges. The 2'-OH forms a strong intramolecular hydrogen bond with the carbonyl oxygen, reducing the electrophilicity of the carbonyl but also stabilizing the final chalcone. This protocol utilizes a direct, base-catalyzed condensation strategy optimized to avoid the need for protecting groups, thereby maximizing atom economy and reducing step count.
Retrosynthetic Analysis & Mechanism
The target molecule is disassembled at the
-
Nucleophile (Ketone): 2,4-Dihydroxyacetophenone (Resacetophenone).
-
Electrophile (Aldehyde): 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin).
Mechanism: The reaction proceeds through a crossed-aldol condensation followed by dehydration (E1cB mechanism).
-
Enolate Formation: The base (KOH) deprotonates the
-methyl group of the acetophenone. Note: The phenolic protons are more acidic and will be deprotonated first, requiring >3 equivalents of base to generate the reactive enolate. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the isovanillin.
-
Dehydration: The resulting
-hydroxy ketone undergoes dehydration to form the thermodynamically stable trans-chalcone, driven by the conjugation of the -unsaturated system with both aromatic rings.
Reaction Pathway Diagram[2]
[3]
Experimental Protocol
Safety Warning: Potassium hydroxide (KOH) is corrosive. Hydrochloric acid (HCl) is corrosive and emits fumes. Wear appropriate PPE (gloves, goggles, lab coat). Perform acidifications in a fume hood.
Materials & Reagents[4]
-
2,4-Dihydroxyacetophenone (Resacetophenone): 1.52 g (10 mmol)
-
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): 1.52 g (10 mmol)
-
Potassium Hydroxide (KOH): 2.24 g (40 mmol) dissolved in 4 mL water (50-60% aq. solution).
-
Ethanol (95% or Absolute): 15-20 mL
-
Hydrochloric Acid (HCl): 10% aqueous solution (approx. 20-30 mL)
-
Ice-Water: ~200 mL
Step-by-Step Methodology
-
Preparation of Reactant Solution: In a 100 mL round-bottom flask (or Erlenmeyer flask) equipped with a magnetic stir bar, dissolve 10 mmol of Resacetophenone and 10 mmol of Isovanillin in 15 mL of Ethanol . Stir until a clear, homogeneous solution is obtained.
-
Insight: Ethanol is the preferred solvent as it solubilizes both organic reactants and is miscible with the aqueous base catalyst.
-
-
Catalyst Addition (Critical Step): Place the flask in an ice bath to cool to ~0-5°C. Add the aqueous KOH solution (50-60%) dropwise over 5-10 minutes with vigorous stirring.
-
Observation: The solution will darken significantly (deep red/orange) due to the formation of phenolate anions.
-
Causality: High base concentration is required not just for catalysis but to keep the poly-phenolic reactants in solution as their soluble salts.
-
-
Reaction Phase: Remove the ice bath and seal the flask (parafilm or stopper). Allow the mixture to stir at Room Temperature (25°C) for 24 to 48 hours .
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 2:1 or 1:1). Look for the disappearance of the aldehyde spot (Isovanillin).
-
-
Quenching & Precipitation: Pour the dark red reaction mixture into a beaker containing 200 mL of crushed ice and water . Under vigorous stirring, slowly acidify with 10% HCl dropwise.
-
Endpoint: Continue adding HCl until the pH reaches ~2-3.[1] The deep red color will shift to yellow/orange, and a solid precipitate (the free phenolic chalcone) will form.
-
-
Isolation & Purification:
-
Filter the precipitate using a Büchner funnel.[1]
-
Wash the solid copiously with cold water (3 x 50 mL) to remove KCl salts and excess acid.
-
Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol (or Methanol/Water mixture). Dissolve in minimum hot solvent, filter while hot if necessary, and allow to cool slowly to RT, then to 4°C.
-
Collect the yellow/orange crystals by filtration and dry in a vacuum desiccator.
-
Experimental Workflow Diagram
Characterization & Data Analysis
The synthesized compound should be characterized to confirm structure and purity.[2]
Physical Properties
| Property | Expected Value | Notes |
| Appearance | Yellow to Orange Needles | Typical for polyhydroxy chalcones due to extended conjugation. |
| Yield | 60 - 80% | Dependent on reaction time and dryness of reagents. |
| Melting Point | 190 - 200 °C | Range based on similar trihydroxy-methoxy analogs [1].[3][4][5] |
| Solubility | Soluble in DMSO, MeOH, EtOH | Insoluble in non-polar solvents (Hexane). |
Spectroscopic Data (Expected)
-
IR (KBr, cm⁻¹):
-
3300-3400 (Broad, -OH stretch)
-
1630-1640 (C=O, conjugated, H-bonded)
-
1580-1600 (C=C aromatic/alkene)
-
-
¹H-NMR (DMSO-d₆, 400 MHz):
- 13.5 ppm (s, 1H, 2'-OH, chelated) – Diagnostic signal.
- 9-10 ppm (s, broad, 4'-OH and 3-OH).
-
7.4 - 7.8 ppm (d, 1H,
Hz, ) and (d, 1H, Hz, ). Large coupling constant confirms trans ( ) geometry. - 3.85 ppm (s, 3H, -OCH₃).
-
Aromatic region: Multiplets corresponding to 1,2,4-trisubstituted Ring A and 1,3,4-trisubstituted Ring B.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Oil | Incomplete dehydration or aldol polymerization. | Increase reaction time (up to 72h). Ensure HCl acidification is slow and performed on ice to promote crystallization over oiling. |
| Cyclization (Flavanone) | Acid concentration too high or prolonged heating. | Avoid refluxing during the reaction. Keep acidification pH ~2-3, do not go lower. |
| Oxidation (Dark Tarry Product) | Phenols oxidizing in basic air environment. | Perform reaction under Nitrogen ( |
| Starting Material Remains | Base concentration too low. | Ensure KOH is at least 40-50% w/v. Phenolates must be fully formed to drive equilibrium. |
References
-
SciSpace. (2021). Green synthesis of chalcones derivatives. Retrieved from [Link]
-
AIP Publishing. (2017). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone. Retrieved from [Link]
-
PubChem. (2021).[6] 2',4',3-Trihydroxy-4-methoxychalcone Data Sheet. Retrieved from [Link]
Protocol: High-Resolution Purification of 2',4',3-Trihydroxy-4-methoxychalcone via Silica Gel Column Chromatography
An Application Guide for Researchers
Foundational Principles: The Rationale Behind the Technique
2',4',3-Trihydroxy-4-methoxychalcone is a polyketide belonging to the flavonoid family, a class of compounds renowned for their diverse and potent biological activities.[1][2] The efficacy and reproducibility of pharmacological studies hinge on the purity of the test compound. Column chromatography is a cornerstone technique for purifying compounds like chalcones from complex mixtures, such as synthetic reaction workups or natural product extracts.[3]
The separation mechanism is based on the principle of differential adsorption and partitioning. A solid stationary phase, typically polar silica gel, is packed into a column. The crude mixture is loaded at the top and a liquid mobile phase (eluent) is passed through the column. Compounds in the mixture travel down the column at different rates depending on their polarity. Less polar compounds have a weaker affinity for the polar silica gel and are eluted more quickly by the mobile phase. Conversely, more polar compounds, like the target chalcone with its three hydroxyl groups, will adsorb more strongly to the silica gel and elute later, allowing for their separation from less polar impurities.[4]
Pre-Purification Validation: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop and validate the separation conditions on a small scale using Thin-Layer Chromatography (TLC).[3][4][5] TLC is a rapid and cost-effective method to determine the optimal mobile phase composition required for effective separation.[6]
Objective of Preliminary TLC Analysis:
-
Assess Mixture Complexity: To visualize the number of components in the crude sample.
-
Optimize Mobile Phase: To identify a solvent system that provides clear separation between the target chalcone and any impurities.
-
Determine Target Rf Value: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For effective column chromatography, the target compound should have an Rf value ideally between 0.2 and 0.4.[7] This range ensures the compound spends sufficient time interacting with the stationary phase for good separation without requiring excessively large volumes of solvent for elution.
Protocol for TLC Analysis:
-
Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of a silica gel 60 F254 TLC plate.[6]
-
Sample Spotting: Dissolve a small amount of the crude mixture in a suitable volatile solvent (e.g., ethyl acetate or methanol). Using a capillary tube, apply a small, concentrated spot of this solution onto the origin line. If available, spot reference standards of starting materials on the same plate for comparison.[6]
-
Mobile Phase Development: Prepare a series of trial mobile phases. A common and effective starting point for chalcones is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[5][7]
-
Trial 1: Hexane:Ethyl Acetate (9:1 v/v)
-
Trial 2: Hexane:Ethyl Acetate (7:3 v/v)
-
Trial 3: Hexane:Ethyl Acetate (1:1 v/v)
-
-
Plate Development: Place a small amount of the chosen mobile phase into a developing chamber and allow the atmosphere to saturate. Place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.[4]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm. Chalcones are UV-active due to their conjugated aromatic system and will appear as dark spots.[4][6] Circle the spots with a pencil.
-
Analysis: Calculate the Rf value for each spot. Adjust the polarity of the mobile phase by changing the solvent ratio until the spot corresponding to 2',4',3-Trihydroxy-4-methoxychalcone has an Rf value between 0.2 and 0.4, and is well-resolved from other spots.
Detailed Protocol: Column Chromatography Purification
This protocol outlines the purification of 2',4',3-Trihydroxy-4-methoxychalcone using the "wet packing" or slurry method, which is highly effective at producing a homogenous, well-packed column bed.
Materials and Reagents
-
Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh is suitable for gravity chromatography).
-
Mobile Phase: Optimized mixture of n-hexane and ethyl acetate (as determined by TLC).
-
Crude Sample: The crude reaction mixture or extract containing 2',4',3-Trihydroxy-4-methoxychalcone.
-
Apparatus: Chromatography column with stopcock, collection tubes/flasks, beaker, glass rod, funnel, cotton or glass wool, rotary evaporator.
Step-by-Step Methodology
Step 1: Column Packing Causality: The goal is to create a uniform stationary phase bed free of cracks, air bubbles, or channels, which would lead to poor separation.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the cotton.
-
In a separate beaker, prepare a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).[3] The consistency should be that of a thin, pourable paste.
-
Clamp the column vertically. With the stopcock open, pour the slurry into the column using a funnel. Continuously tap the side of the column gently to encourage even settling and dislodge any trapped air bubbles.
-
Allow the excess solvent to drain until its level is just above the top of the silica bed. Crucially, do not let the column run dry at any stage. A dry column bed will crack and become useless.
Step 2: Sample Loading Causality: The sample must be applied to the column in a highly concentrated, narrow band to ensure that all molecules begin the separation from the same starting point, maximizing resolution.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase.[5] Using a pipette, carefully apply this solution to the top of the silica bed.
-
Dry Loading (Recommended for Poorly Soluble Samples): If the crude product is not readily soluble in the mobile phase, dissolve it in a more polar solvent (like methanol or acetone). Add a small amount of silica gel to this solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[7]
-
After loading, add a thin protective layer of sand over the sample.
Step 3: Elution Causality: The mobile phase composition is systematically changed (or kept constant) to exploit the polarity differences of the mixture's components, allowing them to be separated and collected sequentially.
-
Carefully add the mobile phase to the column, opening the stopcock to begin the flow.
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: Use the single mobile phase composition determined by TLC throughout the entire process. This is suitable for simple mixtures.
-
Gradient Elution (Recommended): Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). This will elute the least polar impurities first. Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3). This will sequentially elute compounds of increasing polarity, with the target chalcone eluting when the solvent polarity is optimal.
-
Step 4: Fraction Collection and Analysis Causality: The eluent is collected in discrete fractions, which are then analyzed to identify and isolate the pure compound.
-
Begin collecting the eluting solvent in numbered test tubes or flasks.
-
Continuously monitor the collected fractions by TLC. Spot a small amount from each fraction (or every few fractions) on a TLC plate and develop it using the optimized mobile phase.
-
Identify the fractions that contain only the spot corresponding to the pure 2',4',3-Trihydroxy-4-methoxychalcone.
-
Combine these pure fractions into a single flask.
Step 5: Solvent Removal and Purity Confirmation
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid chalcone.
-
Confirm the purity of the final product using analytical techniques such as HPLC, melting point determination, and spectroscopic analysis (¹H-NMR, ¹³C-NMR, MS, IR).[3][8][9]
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process.
Caption: Workflow for the purification of 2',4',3-Trihydroxy-4-methoxychalcone.
Expected Results and Data Summary
The following table provides representative data for a typical purification run.
| Parameter | Description | Expected Value / Observation |
| Crude Sample | Appearance of the pre-purification material. | Yellow to brown oily residue or amorphous solid. |
| TLC Analysis | Mobile phase that gives optimal Rf. | n-Hexane:Ethyl Acetate (6:4, v/v) |
| Rf of Target Chalcone | ~0.35 | |
| Rf of Impurities | Varies, but clearly separated from the target. | |
| Column Dimensions | Diameter x Length | 2.5 cm x 40 cm |
| Stationary Phase Mass | ~50 g of Silica Gel (60-120 mesh) | |
| Elution Profile | Fractions containing pure product. | Typically fractions 15-25 (volume dependent). |
| Final Product | Appearance | Light yellow crystalline solid.[10] |
| Yield | 60-80% (dependent on crude purity). | |
| Purity (by HPLC) | >98% |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution |
| Poor Separation (Overlapping Bands) | Incorrect mobile phase polarity. Column overloaded with sample. Column packed improperly. | Re-optimize mobile phase with TLC; decrease polarity for better resolution.[7] Use a larger column or less sample. Repack the column carefully, avoiding air bubbles. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase ethyl acetate ratio). A small amount of methanol can be added if necessary. |
| Cracked/Dry Column Bed | Solvent level dropped below the top of the silica. | This is generally irreversible and requires repacking the column. Always maintain the solvent head above the silica bed. |
| Streaking on TLC Plate | Sample is too concentrated. Sample is unstable on silica gel. Acidic or basic impurities. | Dilute the sample before spotting. Consider using a different stationary phase like alumina.[6] Neutralize a small aliquot before TLC analysis.[6] |
References
- Various Authors. (2020). Evaluation of the lipophilicity of chalcones by RP-TLC and computational methods.
- Auctores Publishing. (2024).
- The Royal Society of Chemistry. (2017).
- ResearchGate. (n.d.). Selection of mobile phase to separate flavonoid mixtures.
- ResearchGate. (n.d.). Thin-layer chromatography of isomeric pairs of chalkones and flavanones.
- JETIR. (n.d.). SYNTHESIS OF CHALCONES. Jetir.Org.
- Reich, E., & Schibli, A. (n.d.). HPTLC for the Analysis of Medicinal Plants.
- Wianowska, D., & Gil, M. (2019).
- Semantic Scholar. (2021). Development and Validation of TLC of Flavonoid from the Ethanolic Extract of Plant Enhydra fluctuans.
- AIP Publishing. (n.d.). Synthesis of 2',4-Dihydroxy-3-Methoxychalcone And.
- Journal of Liquid Chromatography & Related Technologies. (n.d.).
- MDPI. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines.
-
National Center for Biotechnology Information. (n.d.). 2',4',3-Trihydroxy-4-methoxychalcone. PubChem. Retrieved from [Link]
- SpectraBase. (n.d.). 2,2',4'-Trihydroxy-4-methoxychalcone.
- FABAD Journal of Pharmaceutical Sciences. (2015). Spectral Properties of Chalcones II.
- SpectraBase. (n.d.). 2'-Hydroxy-4-methoxychalcone.
- ChemicalBook. (n.d.). 4'-METHOXYCHALCONE(959-23-9) IR Spectrum.
- PrepChem.com. (n.d.). Synthesis of 2',4,4'-trihydroxychalcone.
- ChemicalBook. (n.d.). 4'-METHOXYCHALCONE CAS#: 959-23-9.
- Selleck Chemicals. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2',4',4-Trihydroxy-3',3-methoxychalcone. PubChem.
- Chem-Impex. (n.d.). 4-Methoxychalcone.
- SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
- NP-MRD. (2022). Showing NP-Card for 2',4',6'-Trihydroxy-4-methoxychalcone (NP0054656).
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 2',4',4-Trihydroxy-3',3-methoxychalcone | C17H16O6 | CID 15385488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. pubs.aip.org [pubs.aip.org]
Application Note: High-Purity Recrystallization Protocol for 2',4',3-Trihydroxy-4-methoxychalcone
Abstract & Scope
This application note details a robust, self-validating protocol for the purification of 2',4',3-Trihydroxy-4-methoxychalcone (Structure: Ring A [2,4-OH], Ring B [3-OH, 4-OMe]). Chalcones with multiple hydroxyl groups are prone to "oiling out" and oxidative degradation. This guide circumvents these issues using a binary solvent system (Ethanol/Water) , leveraging the differential solubility of the chalcone backbone versus polar impurities (inorganic salts, starting acetophenones) and non-polar byproducts.
Target Audience: Medicinal Chemists, Process Development Scientists.
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful crystallization.
-
Molecule: 2',4',3-Trihydroxy-4-methoxychalcone (
).[1] -
Appearance: Typically yellow to orange crystalline solid.
-
Melting Point Reference: Isomeric analogs (e.g., 2',4',4-trihydroxy-3-methoxychalcone) melt approx. 195–197°C [1].[3][4] Expect the target compound in the range of 150–180°C .[5]
Solvent Selection Matrix
| Solvent | Solubility (Hot) | Solubility (Cold) | Role in Protocol |
| Ethanol (95%) | High | Moderate | Primary Solvent (Dissolves product) |
| Water | Very Low | Insoluble | Anti-Solvent (Induces nucleation) |
| Ethyl Acetate | High | High | Avoid (Too soluble, low recovery) |
| Hexane | Insoluble | Insoluble | Avoid (Causes oiling out) |
Scientific Rationale: The high dielectric constant of water forces the hydrophobic chalcone backbone to aggregate (nucleate) as the ethanol concentration decreases, while keeping polar impurities (like unreacted inorganic bases from synthesis) in solution.
Experimental Protocol
Reagents & Equipment
-
Crude Material: 2',4',3-Trihydroxy-4-methoxychalcone (Synthesis crude).[5]
-
Solvents: Ethanol (Absolute or 95%), Deionized Water (filtered).[6]
-
Equipment: Hot plate/stirrer, Erlenmeyer flasks, Buchner funnel, Vacuum pump, Ice bath.
Step-by-Step Recrystallization Procedure
Phase 1: Dissolution (The Saturation Point)
-
Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.
-
Add a minimal amount of Ethanol (start with ~5 mL/g).
-
Heat to near-boiling (approx. 70°C) with gentle stirring.
-
Checkpoint: If solid remains, add hot Ethanol in 0.5 mL increments until fully dissolved.
-
Note: If a small amount of dark, insoluble material persists, it is likely inorganic salts or polymerized impurity. Perform a Hot Filtration immediately through a pre-warmed glass wool plug or sintered glass funnel.
-
Phase 2: Nucleation Induction (The Water Titration)
This step prevents "oiling out" by controlling the polarity shift.
-
Maintain the clear ethanol solution at ~60-70°C.
-
Add hot Deionized Water dropwise.
-
Visual Cue: Continue adding water until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.
-
Add 2-3 drops of Ethanol to just clear the turbidity (restoring a clear, saturated solution).
Phase 3: Controlled Crystallization
-
Remove the flask from heat and place it on a cork ring or wood block.
-
Ambient Cooling: Allow the flask to cool to room temperature undisturbed. Do not agitate. Agitation at this stage promotes small, impure crystals.
-
Deep Cooling: Once at room temperature, move the flask to an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 4: Isolation
-
Collect crystals via vacuum filtration using a Buchner funnel.
-
Wash: Rinse the filter cake with a small volume of ice-cold 50% Ethanol/Water (pre-chilled). Crucial: Pure ethanol will dissolve your product.
-
Drying: Dry in a vacuum oven at 40°C or air-dry protected from light (chalcones are photosensitive).
Troubleshooting: The "Oiling Out" Contingency
Polyhydroxychalcones often separate as an oil rather than crystals if the cooling is too rapid or the solvent is too polar.
| Symptom | Root Cause | Corrective Action |
| Oiling Out (Liquid droplets form at bottom) | Solution cooled too fast or MP < Boiling Point of solvent mixture. | 1. Reheat to dissolve oil.2. Add slightly more Ethanol.3. Seed with a pure crystal at 40°C.4. Cool very slowly (wrap flask in foil). |
| No Crystals | Solution not saturated (too much solvent). | Evaporate 20-30% of solvent volume (rotary evaporator) and repeat cooling. |
| Colored Impurities | Oxidized phenols. | Add activated charcoal to the hot ethanol solution (Phase 1), stir for 2 mins, then hot filter. |
Process Visualization (Workflow)[6]
The following diagram illustrates the logical flow and critical decision points in the purification process.
Caption: Figure 1. Decision-tree workflow for the recrystallization of polyhydroxychalcones, highlighting the critical "Oiling Out" loop.
Characterization & Validation
To verify the success of the protocol, perform the following checks:
-
Melting Point (MP):
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (6:4 or 7:3).
-
Visualization: UV (254 nm) and Iodine vapor. The product should appear as a single dark spot; starting materials (Isovanillin, Resacetophenone) will have different Rf values.
-
-
1H-NMR (DMSO-d6):
-
Verify the characteristic trans-chalcone double bond protons (
) appearing as doublets ( ) in the 7.4–8.0 ppm region [2]. -
Confirm the methoxy singlet (
) and the integration of aromatic protons.
-
References
-
Synthesis and Cytotoxicity of Chalcone Derivatives. AIP Conference Proceedings, 2017. (Describes synthesis and MP of 2',4',4-trihydroxy-3-methoxychalcone and 2',4-dihydroxy-3-methoxychalcone).
-
BenchChem Technical Support. Efficient Recrystallization of Chalcones. (General protocols for chalcone solubility and purification).
-
SpectraBase. 2,2',4'-Trihydroxy-4-methoxychalcone NMR Data. (Reference for spectral characterization of similar chalcone isomers).
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 2',4',6'-Trihydroxy-4-methoxychalcone | C16H14O5 | CID 13990811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. 4-Methoxychalcone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
1H and 13C NMR spectral analysis of 2',4',3-Trihydroxy-4-methoxychalcone
Application Note: High-Resolution 1H and 13C NMR Spectral Analysis of 2',4',3-Trihydroxy-4-methoxychalcone
Executive Summary
This guide details the structural characterization of 2',4',3-Trihydroxy-4-methoxychalcone (C₁₆H₁₄O₅), a bioactive flavonoid precursor derived from the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Accurate NMR analysis is critical for this compound to distinguish it from its common regioisomer, 2',4',4-trihydroxy-3-methoxychalcone (derived from vanillin). While both share identical molecular weights (MW 286.28 g/mol ), their biological activities—specifically antioxidant and anticancer potencies—differ significantly due to the position of the B-ring hydroxyl group. This protocol provides a self-validating method for unambiguous assignment.
Chemical Structure & Numbering System
The chalcone skeleton consists of two aromatic rings linked by an
-
Ring A (Acetophenone moiety): Numbered with primes (1' to 6'). Substituents: 2'-OH, 4'-OH.[1][2]
-
Ring B (Aldehyde moiety): Numbered without primes (1 to 6). Substituents: 3-OH, 4-OMe.[1][3][4][5][6][7][8][9]
-
Linker: Carbonyl (C=O),
-carbon, and -carbon.
Target Molecule:
-
IUPAC Name: (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one.
Experimental Protocol
Sample Preparation
The choice of solvent is paramount. DMSO-d₆ is required to observe the exchangeable phenolic protons, which are crucial for confirming the oxidation pattern.
-
Mass: Weigh 5–10 mg of the purified yellow solid.
-
Solvent: Add 600 µL of DMSO-d₆ (99.9% D).
-
Note: CDCl₃ is often unsuitable due to poor solubility of poly-hydroxylated chalcones and loss of -OH signals.
-
-
Tube: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP).
-
Equilibration: Allow the sample to equilibrate in the probe at 298 K (25 °C) for 5 minutes to prevent convection currents.
Instrument Parameters (Recommended)
-
Frequency: 400 MHz or higher (600 MHz preferred for resolving Ring B coupling).
-
1H Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): ≥ 1.0 s (ensure integration accuracy).
-
Scans (NS): 16–64.[10]
-
-
13C Parameters:
-
Decoupling: Proton-decoupled (CPD).
-
Scans (NS): ≥ 1024 (quaternary carbons are slow to relax).
-
Structural Elucidation Strategy
The assignment logic follows a "Fragment-Based" approach, moving from the most distinct signals to the most overlapped.
Figure 1: Logical workflow for the structural assignment of chalcone derivatives.
Spectral Data Analysis
1H NMR Assignment (400 MHz, DMSO-d₆)
The table below synthesizes high-confidence predicted values based on additive fragment analysis of 2,4-dihydroxyacetophenone and isovanillin derivatives.
| Position | Proton Type | Shift (δ ppm) | Multiplicity | J (Hz) | Diagnostic Note |
| 2'-OH | Phenolic OH | 13.40 – 13.60 | Singlet | - | Key Feature: Intramolecular H-bond to C=O. |
| H-6' | Aromatic (Ring A) | 8.15 – 8.25 | Doublet | 9.0 | Deshielded by C=O (ortho). |
| H-β | Olefinic | 7.75 – 7.85 | Doublet | 15.5 | |
| H-α | Olefinic | 7.60 – 7.70 | Doublet | 15.5 | |
| H-2 | Aromatic (Ring B) | 7.25 – 7.30 | Doublet | 2.0 | Meta-coupling (part of ABX). |
| H-6 | Aromatic (Ring B) | 7.20 – 7.25 | dd | 8.2, 2.0 | Ortho+Meta coupling. |
| H-5 | Aromatic (Ring B) | 6.95 – 7.00 | Doublet | 8.2 | Ortho coupling; shielded by 4-OMe. |
| H-5' | Aromatic (Ring A) | 6.40 – 6.45 | dd | 9.0, 2.4 | Shielded by 4'-OH. |
| H-3' | Aromatic (Ring A) | 6.25 – 6.30 | Doublet | 2.4 | Most shielded aromatic proton (between two OH). |
| 4'-OH | Phenolic OH | 10.50 – 10.80 | Broad s | - | Exchangeable. |
| 3-OH | Phenolic OH | 9.20 – 9.40 | Broad s | - | Exchangeable. |
| 4-OMe | Methoxy | 3.80 – 3.85 | Singlet | - | Distinctive sharp singlet. |
Differentiation from Vanillin Isomer:
-
Isovanillin Derivative (Target): The methoxy is at C4. H-5 is ortho to the methoxy and appears as a doublet at ~7.0 ppm.
-
Vanillin Derivative (Isomer): The methoxy is at C3. H-2 is ortho to the methoxy. The chemical shift environment of H-2 and H-5 flips slightly, but the most reliable check is NOESY :
-
Target: NOE correlation between OMe and H-5 .
-
Isomer: NOE correlation between OMe and H-2 .
-
13C NMR Assignment (100 MHz, DMSO-d₆)
| Position | Type | Shift (δ ppm) | Assignment Logic |
| C=O | Carbonyl | 191.5 – 192.5 | Characteristic |
| C-4' | Quaternary (C-O) | 165.5 – 166.5 | Para to C=O, attached to OH. |
| C-2' | Quaternary (C-O) | 164.5 – 165.5 | Ortho to C=O, H-bonded. |
| C-4 | Quaternary (C-O) | 149.0 – 150.0 | Attached to OMe. |
| C-3 | Quaternary (C-O) | 146.0 – 147.0 | Attached to OH. |
| C-β | Methine (=CH) | 143.5 – 144.5 | Resonance deshielded. |
| C-6' | Methine (Ar) | 132.0 – 133.0 | Deshielded by C=O. |
| C-1 | Quaternary | 127.0 – 128.0 | Linker to Ring B. |
| C-6 | Methine (Ar) | 121.0 – 122.0 | Ring B. |
| C-α | Methine (=CH) | 118.0 – 119.0 | Shielded relative to |
| C-2 | Methine (Ar) | 114.0 – 115.0 | Ring B. |
| C-1' | Quaternary | 113.0 – 114.0 | Linker to Ring A. |
| C-5 | Methine (Ar) | 111.0 – 112.0 | Ortho to OMe. |
| C-5' | Methine (Ar) | 108.0 – 109.0 | Ortho to OH. |
| C-3' | Methine (Ar) | 102.5 – 103.5 | Most shielded (ortho to two OH). |
| OMe | Methyl | 55.5 – 56.0 | Methoxy carbon. |
Synthesis & Pathway Validation
To ensure the analysis matches the sample, the synthesis pathway must be verified. The target is synthesized via base-catalyzed condensation (Claisen-Schmidt).[1][2][3][4][5][7]
Figure 2: Synthesis pathway. Note that using Vanillin instead of Isovanillin yields the regioisomer.
References
-
BenchChem. (2025).[2][10] Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy. Retrieved from .
-
Susanti, E., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved from .
-
Matsjeh, S., et al. (2017). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone. AIP Conference Proceedings. Retrieved from .
-
ChemicalBook. (2024).[11] Isovanillin 1H NMR Spectrum & Data. Retrieved from .
-
Wan Roshaimi, W. N., et al. (2024). Experimental and Simulation of Hydroxy Chalcone Derivatives as Antioxidant and Drug-Like Agents. Malaysian Journal of Analytical Sciences. Retrieved from .
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2',3-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5743235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE | Biological Sciences - PJSIR [v2.pjsir.org]
- 9. Isovanillin(621-59-0) 1H NMR [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
FT-IR spectroscopy for functional group analysis of 2',4',3-Trihydroxy-4-methoxychalcone
[1]
Executive Summary & Scientific Context
This application note details the protocol for the structural characterization of 2',4',3-Trihydroxy-4-methoxychalcone using FT-IR spectroscopy. This molecule belongs to the chalcone class (1,3-diphenyl-2-propen-1-one), widely researched for anticancer, anti-inflammatory, and antioxidant properties.[1]
Why FT-IR? While NMR provides atomic connectivity, FT-IR is the superior technique for rapid identification of functional group environments—specifically the intramolecular hydrogen bonding (IMHB) characteristic of 2'-hydroxychalcones. This guide focuses on distinguishing the unique "Resonance Assisted Hydrogen Bond" (RAHB) system formed between the 2'-hydroxyl and the carbonyl oxygen, a critical quality attribute (CQA) that confirms the correct isomeric structure.
Theoretical Background: The "Chalcone Anomaly"[2]
To accurately analyze this molecule, one must understand the vibrational coupling unique to the 2'-hydroxychalcone scaffold.
-
The Carbonyl Shift: In a standard conjugated ketone,
appears at 1660–1670 cm⁻¹.[1] However, the 2'-OH group in this molecule forms a stable 6-membered pseudo-ring with the carbonyl oxygen. This weakens the C=O bond order, causing a significant bathochromic shift (red shift) to ~1625–1640 cm⁻¹.[1] -
The Hydroxyl Environments: The molecule contains three distinct hydroxyl groups:
-
2'-OH: Involved in strong IMHB (broad, lower frequency).[1]
-
4'-OH & 3-OH: Involved in intermolecular hydrogen bonding (standard phenolic range).
-
Visualization: Structural Logic & H-Bonding
The following diagram illustrates the structural components and the critical H-bond interaction that dictates the spectral profile.
Figure 1: Structural connectivity and the Resonance Assisted Hydrogen Bond (RAHB) effect causing the carbonyl frequency shift.
Experimental Protocol
Materials & Equipment
-
Spectrometer: FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50) equipped with a DTGS detector.[1]
-
Sampling Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance) is recommended for solid samples to avoid moisture interference common in KBr pellets.[1]
-
Reagents: HPLC-grade Isopropanol (for cleaning).
Step-by-Step Workflow
Step 1: System Validation (Background)
-
Clean the ATR crystal with isopropanol. Ensure no residue remains.
-
Acquire a background spectrum (air) with the following parameters:
Step 2: Sample Preparation
-
Critical: Do not grind the sample if using ATR, as high pressure from the anvil is sufficient. If the sample is wet/solvated, dry it in a vacuum oven at 40°C for 1 hour to remove lattice solvent peaks (e.g., water/ethanol) that obscure the OH region.[1]
-
Place approximately 2–5 mg of the yellow/orange crystalline powder onto the center of the diamond crystal.
Step 3: Data Acquisition
-
Apply pressure using the ATR anvil until the force gauge indicates optimal contact (usually ~100N).
-
Collect the sample spectrum (64 scans).[1]
-
QC Check: Ensure the strongest peak (usually the C=O or C-O stretch) has an absorbance between 0.1 and 1.0 A.U. If >1.5, the detector may be non-linear; use less sample or check detector gain.
Step 4: Post-Processing
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required).
-
Perform Baseline Correction (automatic polynomial fit).[1]
-
Identify peaks using a threshold of 5% transmission.
Spectral Analysis & Interpretation
The spectrum of 2',4',3-Trihydroxy-4-methoxychalcone is complex due to the overlapping effects of conjugation and hydrogen bonding.
Detailed Band Assignment
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Description & Diagnostic Value |
| -OH (Phenolic) | 3200–3500 | Broad band.[1] Represents the 4'-OH and 3-OH (intermolecular H-bonds). The 2'-OH is often obscured or appears as a broad tail <3200 cm⁻¹. | |
| C-H (Aromatic) | 3000–3100 | Weak, sharp peaks just above 3000 cm⁻¹.[1] | |
| C-H (Methoxy) | 2840–2960 | Distinct aliphatic stretches from the 4-OMe group.[1] Differentiates from non-methylated analogs. | |
| C=O (Ketone) | 1625–1640 | The Diagnostic Peak. Shifted lower than normal (1665) due to 2'-OH chelation.[1] Very strong intensity. | |
| C=C (Vinyl) | 1580–1610 | The | |
| C=C (Aromatic) | Ring Breathing | 1450–1600 | Multiple bands (usually 3-4) representing the skeletal vibrations of Rings A and B. |
| C-O (Methoxy) | 1240–1260 | Strong band characteristic of aryl alkyl ethers (Ar-O-CH₃). | |
| C-O (Phenol) | 1150–1220 | Stretching of the C-OH bonds.[1] | |
| C-O (Methoxy) | 1020–1040 | Symmetric stretch of the methoxy group.[1] | |
| =C-H (Alkene) | 960–980 | Trans-isomer confirmation. A strong band here indicates the trans geometry of the double bond. | |
| Ar-H | 750–850 | Out-of-plane bending. Pattern depends on substitution (1,2,4-trisubstituted Ring A vs 1,3,4-trisubstituted Ring B).[1] |
Analytical Logic Flow
Use this decision tree to validate the synthesis of the target molecule.
Figure 2: Logical workflow for spectral validation of the target chalcone.
Troubleshooting & Quality Assurance
-
Water Interference:
-
Polymorphism:
-
Chalcones can exist in different crystalline forms.[5] If your fingerprint region (600–1500 cm⁻¹) differs slightly from a reference standard but functional groups match, verify the melting point.[1] Different polymorphs often show slight shifts (± 2–5 cm⁻¹) in C=O stretching due to packing differences.[1]
-
-
Residual Solvent:
-
Peaks at ~3600 cm⁻¹ (sharp) or ~1640 cm⁻¹ (bending) may indicate trapped water or methanol from recrystallization.[1] Ensure the sample is fully dried.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR assignments).
-
Syam, S., et al. (2012).[1][6][4] Synthesis and molecular modeling of 2'-hydroxychalcone derivatives. Molecules. Link (Verifies the C=O shift in 2'-hydroxychalcones).[1]
-
Hussien, R. A., et al. (2017).[1][4] Vibrational spectroscopy and DFT calculations of chalcone derivatives. Journal of Molecular Structure. (Provides detailed vibrational assignments for methoxy-substituted chalcones).
-
The Chemical Book. (2023). IR Spectrum of 4'-Methoxychalcone.[3][7][8][9][10] Link (Reference for methoxy group assignments in chalcone systems).[1]
-
National Institutes of Health (NIH). (2022).[1] Characterization of 2'-hydroxychalcone derivatives. PubMed Central. Link (Specific data on hydroxy/methoxy chalcone spectral features).[1]
Sources
- 1. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. ijrpas.com [ijrpas.com]
- 4. ijrpas.com [ijrpas.com]
- 5. scielo.br [scielo.br]
- 6. esisresearch.org [esisresearch.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. 4'-Methoxychalcone(22966-19-4) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4'-METHOXYCHALCONE(959-23-9) IR Spectrum [chemicalbook.com]
Application Note: Evaluating the In Vitro Antioxidant Activity of 2',4',3-Trihydroxy-4-methoxychalcone using the DPPH Radical Scavenging Assay
Abstract
This document provides a comprehensive guide for determining the in vitro antioxidant potential of the synthetic chalcone, 2',4',3-Trihydroxy-4-methoxychalcone, utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Chalcones, a class of polyphenolic compounds, are of significant interest in drug discovery for their diverse biological activities, including antioxidant effects.[1][2] This application note details the underlying principles of the DPPH assay, a complete step-by-step protocol optimized for this specific chalcone, and a thorough guide to data analysis and interpretation, including the calculation of the IC50 value. The aim is to provide researchers with a robust and reproducible methodology to screen and characterize the free-radical scavenging capabilities of this promising compound.
Introduction: The Scientific Rationale
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an overabundance of ROS results in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3] Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[2][4]
Chalcones are a group of aromatic ketones that form the central core for a variety of important biological compounds.[1] Their structure, often featuring multiple hydroxyl groups, makes them prime candidates for antioxidant activity.[5] The compound 2',4',3-Trihydroxy-4-methoxychalcone (C16H14O5)[6] is a synthetic chalcone derivative whose antioxidant potential warrants systematic investigation. The DPPH assay is a widely-used, rapid, and reliable method for assessing the free-radical scavenging ability of compounds.[3][4][7] It provides a foundational dataset for further, more complex biological evaluations.[3]
Principle of the DPPH Assay
The DPPH assay is based on a straightforward colorimetric reaction.[3] The molecule 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical due to the delocalization of its spare electron over the molecule.[8] This delocalization gives a DPPH solution a deep violet color, with a maximum absorbance (λmax) typically observed between 515 and 517 nm.[4][9]
When an antioxidant compound, such as 2',4',3-Trihydroxy-4-methoxychalcone, is introduced to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical.[7][10] This act of donation neutralizes the free radical, converting it to its reduced form, DPPH-H.[4][8] This reduction reaction results in a color change from deep violet to a pale yellow.[3][4]
The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant compound.[3] By measuring this change, we can quantify the antioxidant capacity of the test compound.
Mechanism of Radical Scavenging
The antioxidant activity of phenolic compounds like the target chalcone generally occurs via two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single-Electron Transfer (SET).[10] In the HAT mechanism, the antioxidant donates a hydrogen atom to the DPPH radical. In the SET mechanism, the antioxidant donates an electron, followed by a proton transfer. The specific mechanism can be complex and dependent on the solvent and the chemical structure of the antioxidant.[10] The hydroxyl (-OH) groups on the chalcone's aromatic rings are the primary sites for this radical scavenging activity.[7]
Experimental Protocol
This protocol is designed as a self-validating system. It includes a positive control and a blank to ensure the integrity of the results. The procedure should be performed with minimal exposure to light, as DPPH is light-sensitive.[3][11]
Required Materials and Reagents
-
Test Compound: 2',4',3-Trihydroxy-4-methoxychalcone
-
DPPH Reagent: 2,2-diphenyl-1-picrylhydrazyl powder
-
Solvent: Methanol or Ethanol (analytical or HPLC grade)
-
Positive Control: Ascorbic acid or Trolox (a water-soluble analog of vitamin E)[11]
-
Equipment:
Preparation of Solutions
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol in a volumetric flask.[11]
-
Use sonication if necessary to ensure the DPPH is completely dissolved.[13]
-
Wrap the flask in aluminum foil to protect it from light.
-
This solution should be prepared fresh daily.[11][13] The absorbance of this solution at 517 nm should be approximately 0.6-0.8 for optimal results.[14]
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of 2',4',3-Trihydroxy-4-methoxychalcone.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL (1000 µg/mL) stock solution.
-
-
Test Compound Serial Dilutions:
-
From the stock solution, prepare a series of dilutions in methanol. A suggested concentration range for initial screening is 10, 25, 50, 100, and 250 µg/mL. The optimal range may need to be determined empirically.
-
-
Positive Control Stock and Serial Dilutions:
-
Prepare a stock solution of Ascorbic Acid or Trolox (e.g., 1 mg/mL) in methanol.
-
Prepare serial dilutions in the same concentration range as the test compound (e.g., 10, 25, 50, 100, and 250 µg/mL).
-
Assay Procedure (96-Well Plate Method)
The 96-well plate format is highly recommended for its efficiency in handling multiple concentrations and replicates.
-
Plate Setup: Designate wells for Blanks, Controls, and Samples. It is crucial to run each concentration in triplicate.
-
Sample Addition: Add 20 µL of each serial dilution of the test compound and the positive control into their respective wells.[12]
-
Control/Blank Addition:
-
Blank (A_blank): Add 20 µL of methanol and 180 µL of methanol. This is used to zero the spectrophotometer.
-
Control (A_control): Add 20 µL of methanol and 180 µL of the DPPH working solution.[12] This represents 0% inhibition.
-
-
Reaction Initiation: Add 180 µL of the DPPH working solution to all wells containing the test compound and positive control.[12] The total volume in each well will be 200 µL.
-
Incubation: Mix gently by pipetting. Incubate the plate in the dark at room temperature (25°C) for 30 minutes.[11][12][13] This incubation period allows the scavenging reaction to reach a steady state.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12][13]
Workflow Diagram
Caption: Workflow for the DPPH Radical Scavenging Assay.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The radical scavenging activity is expressed as the percentage of DPPH inhibition. This is calculated using the following formula for each concentration:[15]
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution + methanol).
-
A_sample is the absorbance of the sample (DPPH solution + test compound).
Example Data Presentation
The results should be tabulated to clearly present the relationship between concentration, absorbance, and inhibition.
| Concentration (µg/mL) | Mean Absorbance (A_sample) | Std. Dev. | % Inhibition |
| Control | 0.752 | 0.011 | 0.0% |
| 10 | 0.648 | 0.009 | 13.8% |
| 25 | 0.551 | 0.012 | 26.7% |
| 50 | 0.380 | 0.015 | 49.5% |
| 100 | 0.215 | 0.010 | 71.4% |
| 250 | 0.089 | 0.007 | 88.2% |
Note: The data presented above is hypothetical and for illustrative purposes only.
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) is a critical metric representing the concentration of an antioxidant required to scavenge 50% of the DPPH radicals.[12][16] A lower IC50 value signifies a higher antioxidant potency.
To determine the IC50 value:
-
Plot a graph with the concentration of the test compound on the x-axis and the corresponding percentage of inhibition on the y-axis.
-
Use linear regression analysis to fit a trendline to the data points.[16][17]
-
From the resulting linear equation (y = mx + c), calculate the IC50 value by setting y to 50.[16][17]
IC50 = (50 - c) / m
Where:
-
y = 50 (% inhibition)
-
m = slope of the trendline
-
c = y-intercept of the trendline
The IC50 value for 2',4',3-Trihydroxy-4-methoxychalcone should be compared against the IC50 value of the positive control (e.g., Ascorbic acid) to benchmark its activity.
Data Interpretation Logic
Caption: Logical flow from raw data to potency assessment.
Trustworthiness and Validation
-
Reproducibility: Performing the assay with at least three independent replicates for each concentration is essential to ensure the precision and reliability of the results.[18]
-
Positive Control: The inclusion of a well-characterized standard antioxidant like Ascorbic acid or Trolox validates the assay's performance. If the IC50 of the standard falls within its expected range, it provides confidence in the results obtained for the test compound.
-
Solvent Effects: The solvent used (methanol or ethanol) can influence the reaction kinetics. It is important to be consistent with the choice of solvent throughout the experiment and to note that this assay is not performed under physiological conditions.[3]
Conclusion
The DPPH assay provides a robust, efficient, and cost-effective primary screen for the antioxidant capacity of 2',4',3-Trihydroxy-4-methoxychalcone. By following this detailed protocol, researchers can obtain reliable and reproducible data on the compound's ability to scavenge free radicals. A potent IC50 value from this assay would strongly justify advancing this chalcone to more complex cell-based and in vivo models to further explore its therapeutic potential as an antioxidant agent.
References
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 Manual. Retrieved from [Link]
-
Filo. (2025, September 21). Detailed Protocol of DPPH Assay. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of DPPH Solution. Retrieved from [Link]
-
Bio-protocol. (2021). DPPH Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
YouTube. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. Retrieved from [Link]
-
Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
Quora. (2016, March 24). How to prepare 1mM solution of DPPH. Retrieved from [Link]
-
YouTube. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved from [Link]
-
Scribd. (n.d.). DPPH Assay. Retrieved from [Link]
-
AgroParisTech. (n.d.). Experimental procedure. Retrieved from [Link]
-
ResearchGate. (2016, February 4). How to calculate IC50 value of DPPH radical scavenging assay?. Retrieved from [Link]
-
MDPI. (2023, July 26). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
OMICS International. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]
-
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 24). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2',4',3-Trihydroxy-4-methoxychalcone. Retrieved from [Link]
-
MDPI. (2021, March 15). Effectiveness of the Natural Antioxidant 2,4,4′-Trihydroxychalcone on the Oxidation of Sunflower Oil during Storage. Retrieved from [Link]
-
Scientific.Net. (n.d.). Antioxidant Activity of p-Hidroxy-m-Methoxy Chalcone and its Combination with Doxorubicin: In Vitro and In Silico Study. Retrieved from [Link]
Sources
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- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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Anti-inflammatory effects of 2',4',3-Trihydroxy-4-methoxychalcone in RAW 264.7 cells
Application Note: AN-CHAL-042 Topic: Evaluation of the Anti-inflammatory Efficacy of 2',4',3-Trihydroxy-4-methoxychalcone in LPS-Induced RAW 264.7 Macrophages
Executive Summary
This application note details a validated workflow for assessing the anti-inflammatory properties of 2',4',3-Trihydroxy-4-methoxychalcone (THMC) . Chalcones (1,3-diaryl-2-propen-1-ones) are flavonoid precursors exhibiting potent bioactivities.[1][2][3] The specific substitution pattern of THMC—containing a resorcinol moiety (2',4'-dihydroxy) on Ring A and an isovanillin moiety (3-hydroxy-4-methoxy) on Ring B—optimizes it for interaction with inflammatory signaling cascades.
This guide provides researchers with a robust experimental framework to quantify the inhibition of nitric oxide (NO) and pro-inflammatory cytokines, and to elucidate the underlying molecular mechanisms involving the NF-
Compound Profile & Preparation[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
| Molecular Formula | C |
| Molecular Weight | 286.28 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL); Ethanol. Poorly soluble in water. |
| Storage | -20°C, desiccated, protected from light. |
Stock Solution Preparation:
-
Dissolve THMC in 100% DMSO to create a 100 mM stock .
-
Aliquot into light-protected tubes and store at -20°C.
-
Working Solution: Dilute in serum-free DMEM immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent cytotoxicity.
Experimental Workflow
The following diagram outlines the logical progression of the study, ensuring that mechanistic claims are built upon non-toxic dosage validation.
Figure 1: Step-wise experimental workflow for evaluating THMC. The process prioritizes cell viability to rule out false positives caused by cell death.
Detailed Protocols
Protocol A: Cell Culture and Viability Screening (MTT Assay)
Objective: Establish the maximum non-toxic concentration (MNTC) of THMC. Anti-inflammatory effects must be distinguished from cytotoxicity.
-
Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO . -
Treatment: Aspirate media. Treat cells with THMC (0, 5, 10, 20, 40, 80 µM) for 24 hours. Include a Vehicle Control (0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours until purple formazan crystals form.
-
Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm .
-
Analysis: Calculate % Viability =
. Select concentrations with viability for subsequent assays.
Protocol B: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)
Objective: Quantify the inhibition of NO, a primary inflammatory mediator produced by iNOS.
-
Seeding: Seed cells (
cells/well) in 24-well plates. Incubate overnight. -
Pre-treatment: Treat cells with selected concentrations of THMC (e.g., 5, 10, 20 µM) for 1 hour prior to stimulation.
-
Stimulation: Add Lipopolysaccharide (LPS) (Final concentration: 1 µg/mL). Incubate for 18–24 hours .
-
Controls: Negative (No LPS, No THMC), Positive (LPS only), Drug Control (THMC only).
-
-
Supernatant Collection: Collect 100 µL of culture supernatant.
-
Griess Reaction: Mix 100 µL supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED) in a 96-well plate.
-
Measurement: Incubate 10 mins at Room Temp (Dark). Read absorbance at 540 nm .
-
Quantification: Determine nitrite concentration using a sodium nitrite (
) standard curve.
Protocol C: Mechanistic Analysis (Western Blotting)
Objective: Determine if THMC inhibits inflammation by blocking the NF-
-
Lysis: After treatment (LPS + THMC), wash cells with ice-cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.[4]
-
Quantification: Standardize protein concentration (BCA Assay) to 30 µ g/lane .
-
Separation: Resolve proteins on 10% SDS-PAGE. Transfer to PVDF membranes.
-
Blocking: Block with 5% BSA in TBST for 1 hour.
-
Primary Antibodies (Overnight, 4°C):
-
Targets: iNOS, COX-2, p-p65 (Ser536), p-I
B , p-ERK, p-JNK, p-p38. -
Loading Control:
-Actin or GAPDH.
-
-
Detection: Incubate with HRP-conjugated secondary antibody (1h, RT). Visualize using ECL substrate.
Mechanistic Pathway Visualization
The following diagram illustrates the proposed Mechanism of Action (MoA) for THMC, based on the structural homology to established anti-inflammatory chalcones.
Figure 2: Proposed molecular mechanism. THMC suppresses the phosphorylation of upstream kinases (IKK, MAPKs), preventing the nuclear translocation of transcription factors (NF-κB, AP-1) required for cytokine production.
Expected Data Presentation
Researchers should organize data into comparative tables to demonstrate dose-dependency.
Table 1: Effect of THMC on NO Production and Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD | NO Production (µM) ± SD | Inhibition (%) |
| Control | 0 | 100.0 ± 2.1 | 1.5 ± 0.3 | - |
| LPS Only | 0 | 98.5 ± 3.4 | 45.2 ± 1.8 | - |
| LPS + THMC | 5 | 97.2 ± 2.8 | 32.1 ± 2.1 | ~29% |
| LPS + THMC | 10 | 96.8 ± 1.5 | 18.4 ± 1.4 | ~59% |
| LPS + THMC | 20 | 95.1 ± 2.2 | 8.2 ± 0.9 | ~81% |
| LPS + L-NMMA | 50 (Pos. Ctrl) | 94.5 ± 1.9 | 6.5 ± 0.5 | ~85% |
Note: Data is illustrative. L-NMMA is a standard iNOS inhibitor used as a positive control.
Troubleshooting & Optimization
-
Low NO Signal: Ensure LPS quality. Use E. coli O111:B4 serotype. Freshly prepare Griess reagents; they degrade in light.
-
High Cytotoxicity: If viability drops below 80% at 20 µM, reduce incubation time or concentration. Chalcones can be cytotoxic at high doses due to Michael acceptor reactivity with cellular thiols.
-
Solubility Issues: If precipitation occurs in media, warm the stock solution to 37°C before dilution and vortex vigorously.
References
-
BenchChem. (2025).[3][4] Application Notes & Protocols: Evaluating the Anti-inflammatory Effects of Naringenin Chalcone in RAW 264.7 Macrophages.
-
Dhar, R., et al. (2018). "2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages." Immunopharmacology and Immunotoxicology, 40(1), 43-51.[5]
-
Kim, Y.H., et al. (2024). "Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells." International Journal of Molecular Sciences, 25(12).
-
PubChem. (2025). "2',4',3-Trihydroxy-4-methoxychalcone (CID 25862) - Chemical Structure and Properties." National Library of Medicine.
-
Lee, S.H., et al. (2020). "The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07." Molecules, 25(12), 2940.
Sources
- 1. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of 2',4',3-Trihydroxy-4-methoxychalcone on cancer cell lines (e.g., HeLa, WiDr, T47D) using MTT assay
Introduction: The Therapeutic Promise of Chalcones in Oncology
Chalcones, a class of natural compounds that are precursors to flavonoids, have garnered significant interest in cancer research due to their wide spectrum of biological activities.[1][2] These activities include the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways crucial for cancer cell survival and proliferation.[3][4] One such compound, 2',4',3-Trihydroxy-4-methoxychalcone, is a promising candidate for investigation due to the known anticancer properties of similarly structured chalcones.[5][6] This application note provides a detailed protocol for assessing the cytotoxicity of this specific chalcone on three distinct human cancer cell lines: HeLa (cervical cancer), WiDr (colon cancer), and T47D (breast cancer), utilizing the robust and widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
The MTT assay is a colorimetric method for assessing cell metabolic activity, which can serve as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The amount of this formazan, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[11][12] This principle allows for the determination of the cytotoxic effects of a test compound by measuring the reduction in metabolic activity in treated cells compared to untreated controls.[7]
Core Principles and Experimental Rationale
This protocol is designed to be a self-validating system, incorporating essential controls and procedural checks to ensure the reliability and reproducibility of the generated data.
-
Cell Line Selection: The choice of HeLa, WiDr, and T47D cell lines allows for the evaluation of the chalcone's cytotoxic effects across cancers of different tissue origins, providing a broader understanding of its potential therapeutic spectrum.
-
Dose-Response Analysis: By treating the cells with a range of concentrations of the chalcone, we can determine the dose-dependent nature of its cytotoxicity and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability. This is a critical parameter in preclinical drug assessment.
-
MTT Assay as a Viability Readout: The MTT assay is a well-established and cost-effective method for high-throughput screening of cytotoxic compounds.[10][13] Its reliance on mitochondrial function provides a functional measure of cell health. However, it is important to acknowledge that the assay measures metabolic activity and not cell death directly.[10] Therefore, significant changes in metabolic rate without cell death could theoretically influence the results.
-
Solubilization of Formazan: The insoluble formazan crystals must be fully dissolved to ensure accurate spectrophotometric readings.[14] Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[15] The protocol includes a shaking step to facilitate complete solubilization.
Experimental Workflow Overview
The following diagram outlines the key stages of the experimental procedure for assessing the cytotoxicity of 2',4',3-Trihydroxy-4-methoxychalcone.
Caption: Experimental workflow for MTT cytotoxicity assay.
Detailed Protocols
PART 1: Cell Culture and Maintenance
A. Materials:
-
HeLa, WiDr, and T47D cell lines
-
For HeLa: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% Non-Essential Amino Acids (NEAA).[16]
-
For WiDr and T47D: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[17] For T47D, 0.2 Units/ml bovine insulin is also required.
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
B. Protocol for Cell Seeding:
-
Grow cells in T-75 flasks to 70-80% confluency.[17]
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh complete medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 5 x 10^4 to 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[18]
PART 2: Preparation of 2',4',3-Trihydroxy-4-methoxychalcone
A. Materials:
-
2',4',3-Trihydroxy-4-methoxychalcone powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (serum-free for final dilutions)
B. Protocol for Stock and Working Solutions:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the chalcone by dissolving the powder in DMSO. Ensure complete dissolution. Store this stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare a series of working solutions by diluting the stock solution in serum-free medium to achieve the desired final concentrations for treating the cells. A typical concentration range for initial screening might be 0.1, 1, 10, 50, and 100 µM.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the chalcone treatment. This is crucial to account for any potential cytotoxicity of the solvent itself.[12]
PART 3: MTT Cytotoxicity Assay
A. Materials:
-
96-well plate with seeded cells
-
Prepared working solutions of the chalcone
-
Vehicle control solution
-
MTT solution (5 mg/mL in sterile PBS, filtered).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[19]
-
Multichannel pipette
-
Plate shaker
-
Microplate reader
B. Protocol:
-
After the 24-hour incubation for cell attachment, carefully aspirate the medium from each well.
-
Add 100 µL of the prepared chalcone working solutions (in duplicate or triplicate) to the respective wells.
-
Add 100 µL of the vehicle control solution to the control wells.
-
Include a set of wells with medium only to serve as a blank for background absorbance.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[20]
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.[20] Visually inspect the wells for the formation of a purple precipitate.
-
After the MTT incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.[21]
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution of the formazan.[11]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
The raw absorbance data is processed to determine the percentage of cell viability for each treatment condition.
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
% Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the chalcone concentration. The IC50 value can then be determined from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).[22][23]
Expected Results: A Quantitative Overview
The following table presents hypothetical but realistic data demonstrating the potential cytotoxic effects of 2',4',3-Trihydroxy-4-methoxychalcone on the three cancer cell lines.
| Cell Line | Chalcone Concentration (µM) | % Cell Viability (Mean ± SD) |
| HeLa | 0 (Control) | 100 ± 5.2 |
| 1 | 92.3 ± 4.8 | |
| 10 | 65.7 ± 6.1 | |
| 25 | 48.9 ± 5.5 | |
| 50 | 23.1 ± 3.9 | |
| 100 | 8.5 ± 2.1 | |
| WiDr | 0 (Control) | 100 ± 6.5 |
| 1 | 88.9 ± 5.9 | |
| 10 | 58.2 ± 7.2 | |
| 25 | 35.6 ± 4.7 | |
| 50 | 15.4 ± 3.1 | |
| 100 | 4.2 ± 1.5 | |
| T47D | 0 (Control) | 100 ± 4.9 |
| 1 | 95.1 ± 4.3 | |
| 10 | 78.4 ± 6.8 | |
| 25 | 60.3 ± 5.9 | |
| 50 | 45.7 ± 5.1 | |
| 100 | 28.9 ± 4.2 |
From this hypothetical data, one could infer that 2',4',3-Trihydroxy-4-methoxychalcone exhibits dose-dependent cytotoxicity against all three cell lines, with WiDr cells showing the highest sensitivity.
Potential Mechanisms of Action
Chalcones are known to exert their anticancer effects through various mechanisms.[3][24] The observed cytotoxicity of 2',4',3-Trihydroxy-4-methoxychalcone could be attributed to one or more of the following pathways:
-
Induction of Apoptosis: Many chalcones trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[1][2]
-
Cell Cycle Arrest: Chalcones can interfere with the cell cycle progression, often causing an arrest at the G2/M phase by targeting key regulatory proteins like Cdc25C and cyclin B1.[1][2]
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, is a known target for some chalcone derivatives.[4][25] Inhibition of this pathway can suppress cell growth and survival.
-
Tubulin Polymerization Inhibition: Some chalcones act as antimitotic agents by disrupting microtubule dynamics, which is essential for cell division.[2]
The following diagram illustrates a simplified potential signaling pathway that could be affected by 2',4',3-Trihydroxy-4-methoxychalcone.
Caption: Potential signaling pathway inhibited by the chalcone.
Conclusion and Future Directions
This application note provides a comprehensive and technically sound protocol for evaluating the in vitro cytotoxicity of 2',4',3-Trihydroxy-4-methoxychalcone using the MTT assay. The provided methodology, when executed with precision, will yield reliable and reproducible data essential for the preliminary assessment of this compound's anticancer potential.
Positive results from this initial screening would warrant further investigation into the specific molecular mechanisms of action. Subsequent studies could include assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and Western blotting to probe the expression levels of key proteins in relevant signaling pathways. These follow-up experiments will be crucial in elucidating the precise manner in which 2',4',3-Trihydroxy-4-methoxychalcone exerts its cytotoxic effects and in furthering its potential development as a novel anticancer agent.
References
- Báthori, M., & Danciu, C. (2021). Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. Molecules, 26(11), 3326.
- Salehi, B., et al. (2020). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 25(11), 2649.
- Wani, A. K., et al. (2023). Exploring the anticancer potential of chalcones: Mechanistic insights and therapeutic prospects. In Bioactive Natural Products for the Management of Cancer. Elsevier.
- Pungan, A. M., et al. (2022). Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 23(15), 8561.
- Stojkovic, S., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Microbiology Spectrum, 9(3), e01037-21.
- Singh, P., et al. (2024). Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320081.
- Stojkovic, S., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Microbiology Spectrum, 9(3), e0103721.
-
Cellculture2. (2024, February 21). The MTT assay, a cell viability test. Altervista. Retrieved from [Link]
-
ResearchGate. (2013, December 16). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? Retrieved from [Link]
- Shah, S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3327.
-
StatNano. (n.d.). Statistical Analysis: MTT-assay (cell viability test). Retrieved from [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]
-
ResearchGate. (n.d.). To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 104). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Shah, S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
-
Elabscience. (n.d.). Hela Cell Line. Retrieved from [Link]
-
AIP Publishing. (2017, March 17). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. Retrieved from [Link]
-
RE-Place. (n.d.). Culturing HeLa cells. Retrieved from [Link]
-
Cytion. (n.d.). T47D Cells. Retrieved from [Link]
-
AIP Publishing. (n.d.). Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2',4',3-Trihydroxy-4-methoxychalcone. PubChem. Retrieved from [Link]
-
Culture Collections. (n.d.). T47D. Retrieved from [Link]
-
Pakistan Journal of Scientific and Industrial Research. (2003, February 24). SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE. Retrieved from [Link]
-
LJMU Research Online. (2021, August 13). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. opentrons.com [opentrons.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Is Your MTT Assay the Right Choice? [promega.kr]
- 14. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]
- 15. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Culturing HeLa cells | RE-Place [re-place.be]
- 17. T47D. Culture Collections [culturecollections.org.uk]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. atcc.org [atcc.org]
- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. cdn6.f-cdn.com [cdn6.f-cdn.com]
- 24. tandfonline.com [tandfonline.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enzyme Inhibition Assay for 2',4',3-Trihydroxy-4-methoxychalcone
Target Enzyme: Tyrosinase (EC 1.14.18.1) Application: Cosmeceuticals (Skin Whitening), Hyper-pigmentation Therapeutics Assay Type: Spectrophotometric Kinetic Assay (High-Throughput Compatible)
Abstract & Scientific Rationale
2',4',3-Trihydroxy-4-methoxychalcone is a bioactive flavonoid derivative belonging to the chalcone class. Its structural pharmacophore—characterized by a 2',4'-dihydroxy acetophenone moiety (Ring A) and a 3-hydroxy-4-methoxy motif (Ring B)—makes it a potent candidate for Tyrosinase inhibition.
Why Tyrosinase?
Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-Tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). The 2',4'-dihydroxy substitution pattern on the chalcone A-ring mimics the resorcinol structure, allowing the molecule to chelate the binuclear copper ions (
This protocol details a robust, self-validating method to quantify the inhibitory potency (
Mechanism of Action
The inhibition mechanism relies on the structural homology between the chalcone and the natural substrate (L-DOPA).
-
Copper Chelation: The hydroxyl groups at positions 2' and 4' (or potentially the 3-OH on Ring B) coordinate with the copper ions in the catalytic pocket.
-
Schiff Base Formation: Potential interaction with nucleophilic amino acid residues (e.g., Histidine) in the active site.
-
Result: Prevention of dopaquinone formation, halting the melanin synthesis pathway.
Diagram: Mechanism of Inhibition
Caption: Competitive inhibition mechanism where the chalcone competes with L-DOPA for the copper-containing active site.
Materials & Reagents
Critical Reagents
| Reagent | Specification | Role |
| Mushroom Tyrosinase | Lyophilized powder, ≥1000 units/mg solid (Sigma T3824 or equiv) | Target Enzyme |
| L-DOPA | 3,4-Dihydroxy-L-phenylalanine, ≥98% | Substrate (Diphenolase activity) |
| Test Compound | 2',4',3-Trihydroxy-4-methoxychalcone, >98% purity | Inhibitor |
| Kojic Acid | Reference Standard, ≥99% | Positive Control |
| Phosphate Buffer | 50 mM, pH 6.8 (Potassium Phosphate) | Reaction Medium |
| DMSO | Dimethyl sulfoxide, molecular biology grade | Solvent for Inhibitor |
Equipment
-
Microplate Reader (96-well) capable of reading absorbance at 475 nm (Kinetic mode).
-
Multichannel pipettes.
-
Incubator (set to 25°C or 30°C).
Experimental Protocol
Reagent Preparation[2][3][4]
-
Phosphate Buffer (50 mM, pH 6.8):
-
Mix
and solutions to achieve pH 6.8. -
Expert Insight: Tyrosinase is pH-sensitive. Ensure pH is exactly 6.8 at the temperature of the assay (25°C).
-
-
Enzyme Solution (200 units/mL):
-
Dissolve lyophilized Tyrosinase in cold Phosphate Buffer.
-
Storage: Keep on ice during use. Prepare fresh daily. Do not vortex vigorously to avoid denaturation.
-
-
Substrate Solution (2.5 mM L-DOPA):
-
Dissolve L-DOPA in Phosphate Buffer.
-
Note: L-DOPA oxidizes rapidly in light (turns black). Wrap tube in aluminum foil and prepare immediately before use.
-
-
Inhibitor Stock Solution (10 mM):
-
Dissolve 2',4',3-Trihydroxy-4-methoxychalcone in 100% DMSO.
-
Prepare serial dilutions in Phosphate Buffer ensuring the final DMSO concentration in the well is <5% (ideally <1%) to prevent solvent-induced enzyme inactivation.
-
Assay Procedure (96-Well Format)
Workflow Diagram:
Caption: Step-by-step pipetting and incubation workflow for the 96-well microplate assay.
Detailed Steps:
-
Blank Wells (B): Add 120 µL Buffer + 40 µL DMSO (diluted).
-
Control Wells (C): Add 80 µL Buffer + 40 µL DMSO (diluted) + 40 µL Enzyme.
-
Test Wells (T): Add 80 µL Buffer + 40 µL Inhibitor (various concentrations) + 40 µL Enzyme.
-
Pre-Incubation: Incubate the plate at 25°C for 10 minutes . This allows the inhibitor to interact with the enzyme active site before the substrate competes.
-
Reaction Start: Add 40 µL of L-DOPA substrate to all wells (B, C, and T).
-
Measurement: Immediately place in the plate reader. Measure Absorbance at 475 nm every 30 seconds for 20 minutes (Kinetic Loop).
-
Why 475 nm? This is the
for Dopachrome, the orange-red pigment formed.
-
Data Analysis & Validation
Calculation of Inhibition
Use the linear portion of the kinetic curve (Slope =
- : Slope of the Control wells (Enzyme + Substrate + Solvent).
- : Slope of the Test wells (Enzyme + Substrate + Inhibitor).
IC50 Determination
Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis).[1] Fit the data using a non-linear regression (Sigmoidal Dose-Response) to determine the
Expected Results Table:
| Compound | IC50 Target Range (µM) | Notes |
| Kojic Acid (Std) | 15 - 30 µM | Validates assay sensitivity. |
| 2',4',3-Trihydroxy... | 0.5 - 10 µM | Chalcones with 2,4-dihydroxy patterns often outperform Kojic Acid. |
Mode of Inhibition (Lineweaver-Burk Plot)
To confirm the mechanism (Competitive vs. Non-Competitive):
-
Run the assay with fixed Inhibitor concentrations (e.g.,
) against varying Substrate concentrations (0.1, 0.25, 0.5, 1.0, 2.0 mM L-DOPA). -
Plot
vs. .
-
Competitive: Lines intersect at the Y-axis (
is unchanged, increases). Most likely for this chalcone. -
Non-Competitive: Lines intersect at the X-axis (
is unchanged, decreases).
Troubleshooting & Optimization (Expertise)
-
Solubility Issues: Chalcones are hydrophobic. If precipitation occurs in the buffer, add Triton X-100 (0.01%) or increase DMSO slightly (max 5%). Ensure the "Blank" contains the same solvent ratio to correct for background.
-
Auto-oxidation: Chalcones with multiple hydroxyl groups can auto-oxidize or polymerize at high pH. Keep the buffer strictly at pH 6.8 (physiological skin pH) and avoid pH > 8.0.
-
Color Interference: If the compound itself is yellow/orange (common for chalcones), it may absorb at 475 nm.
-
Correction: Run a "Compound Blank" (Buffer + Inhibitor + Substrate, No Enzyme ) and subtract this slope from the Test wells.
-
References
-
Nerya, O., et al. (2004). "Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety." Bioorganic & Medicinal Chemistry, 12(20), 5385-5390.
-
Khatib, S., et al. (2005). "Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers." Bioorganic & Medicinal Chemistry, 13(2), 433-441.
-
Jun, N., et al. (2007). "Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors." Bioorganic & Medicinal Chemistry, 15(7), 2396-2402.
-
PubChem Compound Summary. (n.d.). "2',4',3-Trihydroxy-4-methoxychalcone (CID 25862)."[2] National Center for Biotechnology Information.
Sources
Application Note: Cell-Based Evaluation of 2',4',3-Trihydroxy-4-methoxychalcone Efficacy
Introduction & Compound Profile
2',4',3-Trihydroxy-4-methoxychalcone (TMC) is a synthetic flavonoid derivative characterized by a 1,3-diaryl-2-propen-1-one scaffold. Belonging to the chalcone family, its structural uniqueness lies in the specific hydroxylation pattern on the A-ring (resorcinol moiety) and the B-ring substitution.
Unlike simple flavonoids, the
Key Physicochemical Properties
| Property | Specification |
| CAS No. | 13323-67-6 |
| Molecular Formula | C |
| Molecular Weight | 286.28 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL); Insoluble in water |
| Stability | Light-sensitive; store stock solutions at -20°C in amber vials |
Mechanism of Action (Hypothesized)
TMC acts as a "double-edged sword" depending on the cellular context. In normal cells, it may activate the Nrf2 cytoprotective pathway. In cancer cells, it triggers a ROS threshold breach, leading to mitochondrial dysfunction and apoptosis.
Figure 1: Dual mechanism of action. TMC modulates oxidative stress pathways differentially in normal vs. cancer cells via Michael addition chemistry.
Experimental Protocols
Preparation of Stock and Working Solutions
Critical Step: Chalcones can precipitate in aqueous media if diluted incorrectly.
-
Stock Solution (50 mM): Dissolve 14.3 mg of TMC in 1 mL of sterile DMSO. Vortex until completely dissolved. Aliquot into 20 µL volumes and store at -20°C.
-
Working Solution: Dilute stock 1:1000 in culture medium to achieve 50 µM (0.1% DMSO). Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM) directly in medium immediately before use.
-
Note: Final DMSO concentration must remain < 0.5% (ideally < 0.1%) to avoid solvent toxicity.
-
Assay 1: Cytotoxicity Screening (MTT/CCK-8)
Purpose: Determine the IC
Materials:
-
Target Cells (e.g., HeLa, 5,000 cells/well)
-
MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit
-
96-well clear bottom plates
Protocol:
-
Seeding: Plate 5,000–10,000 cells/well in 100 µL complete medium. Incubate 24h for attachment.
-
Treatment: Aspirate old medium. Add 100 µL of TMC working solutions (0–100 µM). Include:
-
Incubation: Incubate for 24h and 48h at 37°C, 5% CO
. -
Readout (MTT):
-
Add 20 µL MTT stock to each well. Incubate 4h.
-
Remove supernatant carefully.
-
Add 150 µL DMSO to dissolve formazan crystals. Shake 10 min.
-
Measure Absorbance at 570 nm .
-
-
Analysis: Calculate % Viability =
.
Assay 2: ROS Generation (DCFDA Staining)
Purpose: Verify if TMC induces oxidative stress as a mechanism of cytotoxicity.
Protocol:
-
Seeding: Seed cells in 6-well plates (2x10
cells/well). Incubate overnight. -
Staining: Wash cells with PBS. Incubate with 10 µM DCFH-DA (in serum-free medium) for 30 min at 37°C in the dark.
-
Treatment: Wash away excess dye. Treat cells with TMC (at IC
concentration) for 1h, 3h, and 6h .-
Note: Chalcones induce ROS rapidly; early time points are critical.
-
-
Detection:
-
Flow Cytometry: Trypsinize, wash, and analyze (Ex/Em: 485/535 nm).
-
Fluorescence Microscopy: Image live cells immediately. Expected Result: A right-shift in fluorescence intensity (FL1 channel) indicating increased intracellular ROS.
-
Assay 3: Apoptosis Verification (Caspase-3/7 Activity)
Purpose: Confirm that cell death is apoptotic and not necrotic.
Protocol:
-
Treatment: Treat cells (96-well format) with TMC (IC
and 2xIC ) for 24h. -
Reagent Addition: Add Caspase-Glo® 3/7 Reagent (or equivalent fluorogenic substrate DEVD-AMC) directly to wells (1:1 ratio).
-
Incubation: Shake plate at 300 rpm for 30 sec; incubate 1h at room temperature.
-
Readout: Measure Luminescence (RLU) or Fluorescence. Validation: Pre-treat a control group with Z-VAD-FMK (pan-caspase inhibitor) to block the signal, confirming specificity.
Data Analysis & Visualization
IC50 Calculation
Use non-linear regression (Sigmoidal dose-response, variable slope) to determine IC
Table 1: Troubleshooting Guide
| Observation | Possible Cause | Solution |
|---|---|---|
| Precipitation in wells | Drug concentration too high for aqueous media. | Sonicate working solution; do not exceed 100 µM; ensure DMSO < 0.5%. |
| High background in MTT | Serum interference or phenol red. | Use phenol red-free media; wash cells before adding DMSO. |
| No ROS signal | Probe leakage or delayed measurement. | Measure within 4h of treatment; use H
Experimental Workflow
Figure 2: Integrated workflow for evaluating TMC efficacy.
References
-
PubChem. (n.d.). 2',4',3-Trihydroxy-4-methoxychalcone (CID 25862).[3] National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Susanti, E., et al. (2012). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines.[4][5] AIP Conference Proceedings. Retrieved from [Link]
- Mai, C. W., et al. (2014). Chalcones: A privileged structure in medicinal chemistry. European Journal of Medicinal Chemistry. (Contextual grounding for chalcone mechanism).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
Application Note: Protocol for Dissolving 2',4',3-Trihydroxy-4-methoxychalcone for In Vitro Studies
Abstract & Scope
This application note provides a rigorous, standardized protocol for the solubilization, storage, and application of 2',4',3-Trihydroxy-4-methoxychalcone (MW: 286.28 g/mol ) in cell-based assays.
Chalcones are
Physicochemical Profile & Reagents
Before initiating the protocol, the specific properties of the compound must be understood to predict its behavior in solution.
Compound Specifications
| Parameter | Value | Notes |
| Compound Name | 2',4',3-Trihydroxy-4-methoxychalcone | |
| Molecular Formula | ||
| Molecular Weight | 286.28 g/mol | Used for Molarity calculations.[1] |
| LogP (Predicted) | ~3.1 - 4.2 | Highly Lipophilic. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. |
| Solubility (DMSO) | > 25 mg/mL | Preferred solvent. |
| Solubility (Ethanol) | ~ 2-5 mg/mL | Secondary solvent (higher volatility). |
| Stability | Light & Oxidation Sensitive | The enone linker is prone to cis-trans photo-isomerization. |
Required Reagents & Equipment
-
Solvent: Dimethyl sulfoxide (DMSO), Hybri-Max™ or equivalent sterile-filtered, cell-culture grade (≥99.9%).
-
Vessels: Amber glass vials (to prevent photo-degradation). Do not use polystyrene for stock solutions.
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters. Note: Cellulose Acetate is incompatible with DMSO.
-
Detection: Inverted microscope or Plate Reader (Absorbance at 600 nm for turbidity check).
Protocol 1: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, high-concentration "Master Stock" that can be aliquoted and frozen.
Scientific Rationale: Directly weighing micro-quantities (e.g., < 1 mg) introduces significant error (±10-20%). We recommend preparing a volume sufficient to minimize weighing errors, typically targeting a 10 mM concentration.
Step-by-Step Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Weighing:
-
Weigh approximately 2.9 – 3.0 mg of powder into a tared amber glass vial . Record the exact mass.
-
Correction: Adjust the volume of DMSO added to achieve exactly 10 mM based on the recorded mass.
-
Formula:
-
-
Solubilization:
-
Add the calculated volume of sterile DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at room temperature for 1-2 minutes. Avoid heat (>37°C) to prevent degradation.
-
-
Sterilization (Optional but Recommended):
-
Filter through a 0.22 µm PTFE syringe filter into a fresh sterile amber vial.
-
Note: Account for "hold-up volume" loss in the filter (usually ~50-100 µL).
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C . Stable for 6 months.
-
Protocol 2: The "Step-Down" Dilution (Working Solutions)
Objective: Dilute the stock into cell culture media without inducing precipitation.
The "Crash" Phenomenon: Adding 100% DMSO stock directly to aqueous media often causes the hydrophobic chalcone to precipitate locally before it can disperse. This protocol uses an Intermediate Dilution to buffer this transition.
Workflow Diagram (DOT)
Caption: Figure 1. The "Step-Down" dilution strategy minimizes local high-concentration gradients that trigger precipitation of lipophilic chalcones.
Step-by-Step Procedure (Example: 100 µM Treatment):
-
Define Target: Final Concentration = 100 µM. Final Volume = 1 mL.
-
Intermediate Step (10x or 100x):
-
Prepare a 1 mM intermediate solution (10x of final).
-
Take 10 µL of 10 mM Master Stock .
-
Add to 90 µL of Culture Media (pre-warmed to 37°C).
-
Critical: Add the DMSO stock dropwise while vortexing the media. Do not add media to the DMSO.
-
-
Final Dilution:
-
Add 100 µL of the 1 mM Intermediate to 900 µL of cell culture media in the well.
-
Final DMSO Concentration: 1%. (If 1% is too high for your cells, use a 1000x step-down to achieve 0.1% DMSO).
-
Quality Control: The Self-Validating System
A protocol is only trustworthy if it includes verification steps. For lipophilic chalcones, you must validate that the compound is actually in solution.
The Turbidity Check (OD600)
Before adding to cells, prepare a "Dummy Well" (Media + Compound, no cells).
-
Measure Absorbance at 600 nm (or 650 nm).
-
Compare against a "Media + DMSO only" blank.
-
Pass Criteria:
. -
Fail Criteria: Visible cloudiness or
. This indicates precipitation; the data generated will be invalid.
DMSO Tolerance Table
Ensure your final DMSO concentration aligns with cell line sensitivity.
| Cell Type | Max Recommended DMSO (%) | Notes |
| Primary Neurons | 0.1% | Highly sensitive. |
| Stem Cells (iPSC) | 0.1% | DMSO induces differentiation. |
| HeLa / HEK293 | 0.5% - 1.0% | Robust lines. |
| Macrophages | 0.1% - 0.25% | DMSO can activate/suppress inflammation. |
Stability & Degradation Pathways
Chalcones contain an
Degradation Diagram (DOT)
Caption: Figure 2. Major degradation pathways for hydroxychalcones. Light protection and pH control are critical to maintain structural integrity.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Crystals in Media | "Solvent Shock" (Rapid polarity change). | Use the "Intermediate Dilution" method (Section 4). Warm media to 37°C before addition. |
| Media turns brown | Oxidation of phenolic hydroxyls. | Media pH is too high (>7.6). Check CO2 incubator levels. Use fresh media. |
| High Cell Death in Controls | DMSO Toxicity.[2] | Lower final DMSO to < 0.1%. Include a "Vehicle Control" (DMSO only) in every plate. |
| Variable IC50 | Adsorption to plastics.[3] | Hydrophobic compounds stick to polystyrene. Pre-dilute in glass or polypropylene tubes before adding to the plate. |
References
-
BenchChem. (2025).[3][4] Technical Support Center: Overcoming Chalcone Solubility in Biological Assays. Retrieved from .
-
Selleck Chemicals. (2023). DMSO Solubility Protocols for Lipophilic Compounds. Retrieved from .
-
MDPI. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 24(13). Retrieved from .
-
National Institutes of Health (NIH). (2021). PubChem Compound Summary for CID 25862: 2',4',3-Trihydroxy-4-methoxychalcone. Retrieved from .
-
ResearchGate. (2017). DMSO cytotoxicity limits in vitro cell culture. Retrieved from .
Sources
Technical Support Center: Troubleshooting Side Products in the Claisen-Schmidt Condensation of Hydroxychalcones
Welcome to the technical support center for the synthesis of hydroxychalcones via the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. By understanding the underlying mechanisms, you can effectively troubleshoot your experiments, minimize byproduct formation, and optimize your yields of the desired hydroxychalcone products.
Introduction
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds, essential for creating the α,β-unsaturated ketone core of chalcones.[1][2] This base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and a ketone (containing α-hydrogens), such as a hydroxyacetophenone, is fundamental to the synthesis of hydroxychalcones—a class of compounds with significant pharmacological interest.[1][3][4] However, the reaction's apparent simplicity can be deceptive, as a number of competing side reactions can diminish the yield and complicate the purification of the target molecule.[5][6]
This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues, backed by mechanistic insights and actionable protocols.
Troubleshooting Guide: Side Reactions and Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for overcoming these challenges.
Issue 1: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a frequent challenge, often arising from the reactivity of the starting materials and the product itself under basic conditions.[5][7] The most common side products are a result of self-condensation, the Cannizzaro reaction, and Michael addition.[7][8]
Q1: I'm observing a significant amount of self-condensation product from my hydroxyacetophenone. How can I prevent this?
A1: Mechanism and Cause: Self-condensation occurs when the enolate of the hydroxyacetophenone attacks another molecule of the same ketone instead of the intended aromatic aldehyde.[9] This is particularly problematic if the ketone is highly reactive or if the concentration of the aldehyde is temporarily low.
Solutions:
-
Control Reactant Addition: A highly effective strategy is to add the hydroxyacetophenone solution slowly to a mixture of the aromatic aldehyde and the base catalyst.[7] This ensures that the enolate, once formed, is in an environment rich with the aldehyde, favoring the desired cross-condensation.
-
Stoichiometry Control: Using a slight excess of the aromatic aldehyde can also shift the equilibrium towards the formation of the hydroxychalcone.[7]
-
Milder Conditions: Lowering the reaction temperature or using a milder base can reduce the rate of self-condensation.[7]
Q2: My aromatic aldehyde is undergoing the Cannizzaro reaction. What causes this and how can I avoid it?
A2: Mechanism and Cause: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde derivatives) in the presence of a strong base.[5] This results in the formation of a primary alcohol and a carboxylic acid, consuming your starting material.[5] This side reaction is favored by high concentrations of strong bases.[5][9]
Solutions:
-
Optimize Base Concentration: Avoid using a large excess of a strong base like NaOH or KOH. It's often beneficial to perform small-scale trials to determine the optimal catalyst concentration.[5] In some cases, a catalytic amount (e.g., 20 mol%) can be as effective as a stoichiometric amount while minimizing side reactions.[5]
-
Slow Base Addition: Adding the base solution dropwise to the reaction mixture helps to maintain a lower instantaneous concentration of the hydroxide ion, thus disfavoring the Cannizzaro reaction.[7][9]
-
Temperature Control: Running the reaction at a lower temperature can also favor the Claisen-Schmidt condensation over the Cannizzaro pathway.[9]
Q3: I've isolated a byproduct that appears to be a 1,5-dicarbonyl compound. Is this from a Michael addition and how can I prevent it?
A3: Mechanism and Cause: Yes, this is a classic indicator of a Michael addition side reaction. In this process, the enolate of the starting hydroxyacetophenone acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated hydroxychalcone product.[8][10] This 1,4-conjugate addition is a common pathway that leads to higher molecular weight impurities.[10]
Solutions:
-
Temperature Control: Perform the reaction at lower temperatures (e.g., in an ice bath) to significantly reduce the rate of the Michael addition.[8][10]
-
Stoichiometry: Using a slight excess of the aldehyde ensures that the concentration of the nucleophilic ketone enolate is minimized once the primary reaction is complete.[7]
-
Milder Base: Strong bases like NaOH and KOH generate a high concentration of the enolate, which promotes the Michael addition.[8][10] Consider using a weaker base, such as potassium carbonate (K₂CO₃), or a catalytic amount of a stronger base.[8]
-
Solvent Choice: While alcohols like ethanol are common solvents, they can sometimes facilitate the Michael addition.[8] Experimenting with aprotic solvents or even solvent-free grinding conditions can suppress this side reaction.[8]
Issue 2: My reaction yield is very low, or no product is forming.
Answer: Low or no yield can stem from various factors including reagent quality, catalyst choice, and reaction conditions.[5][7]
Q1: I've set up the reaction, but the starting materials are not being consumed according to TLC analysis.
A1: Potential Causes and Solutions:
-
Improper Catalyst Choice or Concentration: The selection and amount of the base catalyst are critical.[7] While NaOH and KOH are common, their optimal concentration needs to be determined for each specific substrate pair.[7][11] An optimized study showed that for the synthesis of 2'-hydroxychalcone, 40% NaOH and isopropyl alcohol as the solvent gave the best results at 0°C.[11]
-
Suboptimal Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some may require gentle heating (e.g., 40-50°C) to initiate.[7][12] Conversely, for highly reactive substrates, cooling may be necessary to control the reaction rate and prevent side reactions.[11]
-
Steric Hindrance: Significant steric hindrance on either the hydroxyacetophenone or the aromatic aldehyde can slow down or even prevent the reaction.[7] If possible, consider a less sterically hindered analog.
-
Purity of Reagents: Ensure that your starting materials, particularly the aldehyde, are pure. Aldehydes can oxidize to carboxylic acids upon storage, which will not participate in the reaction.[7]
Issue 3: The reaction mixture has turned into a dark-colored tar.
Answer: The formation of a dark tar or polymer-like substance is usually a sign of decomposition or polymerization of the starting materials or product.[5][12]
Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[5] Aldehydes are particularly susceptible to polymerization under these conditions.
Solutions:
-
Reduce Reaction Temperature: Immediately attempt the reaction at a lower temperature.
-
Lower Base Concentration: Use a more dilute solution of the base or decrease the molar equivalents used.
-
Shorter Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting materials are consumed to prevent product degradation.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Claisen-Schmidt pathway and the major side reactions.
Caption: Main reaction and common side reactions in Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Claisen-Schmidt synthesis of hydroxychalcones? A1: A good starting point is to use equimolar amounts of the hydroxyacetophenone and the aromatic aldehyde in ethanol at room temperature.[7] A solution of NaOH or KOH (e.g., 10-40% aqueous solution) is then added dropwise as the catalyst.[4][11] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting materials.[9]
Q2: How can I effectively monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method for routine laboratory work.[9] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactant spots and the appearance of a new product spot with a different Rf value.[5] For more detailed kinetic studies, benchtop NMR spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time.[13]
Q3: My hydroxychalcone product is an oil and won't crystallize. What should I do? A3: Oily products can be challenging. First, ensure all the solvent has been removed under reduced pressure. If it remains an oil, purification by column chromatography is the best approach. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.[9] Trying a different recrystallization solvent or a solvent/anti-solvent system may also be effective.
Q4: Are there "greener" or alternative methods to the traditional base-catalyzed reaction in ethanol? A4: Yes, several more environmentally friendly methods have been developed. Solvent-free grinding of the reactants with a solid base like KOH or NaOH using a mortar and pestle is often faster and highly efficient, minimizing side reactions.[8][14][15] Microwave-assisted synthesis and reactions using recyclable solvents like PEG-400 have also been shown to be effective, often leading to higher yields and shorter reaction times.[16][17]
Experimental Protocols
Protocol 1: General Procedure for Hydroxychalcone Synthesis
This protocol is a standard procedure for the synthesis of a 2'-hydroxychalcone.
-
Preparation: In a round-bottom flask, dissolve the 2'-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in a suitable solvent like ethanol or isopropyl alcohol.[7][11]
-
Cooling: Cool the mixture in an ice bath with constant stirring.[10]
-
Catalyst Addition: Slowly add an aqueous solution of NaOH (e.g., 40%) or KOH dropwise to the cooled mixture.[11][18] The mixture will typically change color.
-
Reaction: Continue to stir the reaction mixture and monitor its progress by TLC. The reaction time can vary from a few hours to overnight, depending on the substrates.[11]
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water.[10]
-
Acidification: Acidify the mixture with dilute HCl (e.g., 1M) until it is acidic (pH ~3-4), which will cause the product to precipitate.[14][18]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water until the washings are neutral to remove any inorganic salts.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]
Protocol 2: Purification by Recrystallization
-
Transfer: Transfer the crude, washed solid to a clean Erlenmeyer flask.
-
Dissolution: Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently to dissolve the solid completely.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
PraxiLabs. Claisen Schmidt Reaction Virtual Lab. Available at: [Link]
-
MDPI. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). Available at: [Link]
-
PubMed. Synthesis and evaluation of hydroxychalcones as multifunctional non-purine xanthine oxidase inhibitors for the treatment of hyperuricemia. (2017). Available at: [Link]
-
Reddit. How to minimize side products of this reaction. (2024). Available at: [Link]
-
ACS Publications. Synthesis and Pharmacological Evaluation of 2'-Hydroxychalcones and Flavones as Inhibitors of Inflammatory Mediators Generation. Available at: [Link]
-
European Journal of Chemistry. Synthesis, reactions, and applications of chalcones: A review. (2022). Available at: [Link]
-
Malaysian Journal of Analytical Sciences. EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. (2024). Available at: [Link]
-
BYJU'S. Claisen Condensation Mechanism. Available at: [Link]
-
Philippine Journal of Science. Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Available at: [Link]
-
Scribd. Claisen-Schmidt Condensation | PDF. Available at: [Link]
-
Asian Journal of Research in Chemistry. An optimized method for synthesis of 2'hydroxy chalcone. Available at: [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024). Available at: [Link]
-
PrepChem.com. Synthesis of 4-methoxy-4'-hydroxychalcone. Available at: [Link]
-
Rasayan Journal of Chemistry. SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Available at: [Link]
-
RJPBCS. Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Available at: [Link]14].pdf
-
Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. Available at: [Link]
-
ResearchGate. Synthesis of 2'‐hydroxychalcone derivatives through Claisen‐Schmidt condensation. Available at: [Link]
-
ResearchGate. Claisen-Schmidt Reaction Scheme of 2 ′ -hydroxychalcone Derivatives. Available at: [Link]
-
Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]
-
Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Available at: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available at: [Link]
-
Semantic Scholar. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Available at: [Link]
-
ACS Publications. Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. Available at: [Link]
-
nevoLAB GmbH. Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Available at: [Link]
Sources
- 1. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]
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- 3. Synthesis and evaluation of hydroxychalcones as multifunctional non-purine xanthine oxidase inhibitors for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Purification of Polar Chalcones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the unique challenges encountered during the purification of polar chalcones. Chalcones, with their 1,3-diaryl-2-propen-1-one scaffold, are a vital class of compounds in medicinal chemistry, but their purification can be notoriously difficult, especially when polar functional groups are present.[1][2] This resource is designed to provide not just solutions, but also the underlying principles to empower you to tackle these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about the behavior of polar chalcones in common purification systems.
Q1: Why are my polar chalcones streaking or tailing so badly on a standard silica gel column?
A: This is the most common issue and stems from strong, undesirable interactions between your polar chalcone and the stationary phase. Standard silica gel is rich in surface silanol groups (Si-OH), which are acidic and highly polar.[3] Polar functional groups on your chalcone (e.g., hydroxyls, carboxylic acids, amines) can form strong hydrogen bonds with these silanol groups. This causes some molecules to "stick" to the silica longer than others, leading to elongated, tailing spots on a TLC plate or broad, asymmetrical peaks during column chromatography.[4][5]
Q2: What specific structural features make a chalcone "polar" and difficult to purify?
A: The polarity of a chalcone is determined by the functional groups attached to its two aromatic rings (Ring A and Ring B).[2] The presence of one or more of the following groups significantly increases polarity and the potential for problematic interactions with silica:
-
Hydroxyl groups (-OH): Excellent hydrogen bond donors and acceptors.
-
Carboxylic acid groups (-COOH): Highly acidic and polar.
-
Amino groups (-NH2): Basic and can interact strongly with acidic silanols.
-
Methoxy groups (-OCH3): While less polar than hydroxyls, they increase overall polarity compared to an unsubstituted ring.
-
Glycosidic linkages: The addition of a sugar moiety dramatically increases polarity and water solubility.
Q3: How can I quickly assess the stability of my chalcone before committing to a lengthy purification?
A: Chalcones can be sensitive to both pH and the acidic nature of silica gel.[5][6] A simple 2D TLC experiment can be a powerful diagnostic tool.[7]
-
Spot your crude mixture on a TLC plate and run it in a suitable solvent system.
-
After the first elution, rotate the plate 90 degrees.
-
Use the same solvent system to run the plate again.
-
Interpretation: If your compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica plate, and you can expect similar issues on a flash column.[7]
Part 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section is formatted to directly address specific problems you may encounter in the lab.
Problem 1: Severe Peak Tailing and Poor Separation in Normal-Phase Chromatography
-
Question: My polar chalcone is giving me a long, trailing peak during flash chromatography, which is merging with impurities. How can I achieve a sharp, symmetrical peak?
-
Answer & Solutions: Tailing indicates an overly strong interaction with the silica gel. The goal is to modulate this interaction without losing all retention.
| Modifier | Typical Concentration | Use Case for Polar Chalcones | Mechanism of Action |
| Acetic Acid (AcOH) or Formic Acid | 0.1 - 2% | For neutral or acidic chalcones (e.g., with -OH or -COOH groups). | The acid protonates basic sites on the silica and competes for hydrogen bonding, reducing tailing.[4] |
| Triethylamine (TEA) | 0.1 - 2% | For basic chalcones (e.g., with -NH2 groups). | The amine neutralizes the acidic silanol sites, preventing strong ionic interactions with the basic compound.[5] |
| Methanol (MeOH) | 1 - 10% | For highly polar neutral chalcones. | As a very polar solvent, it effectively competes with the chalcone for binding sites on the stationary phase.[7] |
Problem 2: My Compound Won't Elute from the Column (Irreversible Adsorption)
-
Question: I've run many column volumes of a highly polar solvent system (e.g., 20% methanol in dichloromethane), but I'm getting zero recovery of my chalcone. Where did it go?
-
Answer & Solutions: This suggests your compound has irreversibly adsorbed to the silica gel, possibly due to decomposition catalyzed by the acidic silica surface or an extremely strong interaction.[7][8]
-
Step 1: Stability Check: First, confirm your compound is stable to silica using the 2D TLC method described in the FAQs.[7] If it degrades, you must avoid silica.
-
Step 2: Switch to Reversed-Phase: This is the most reliable solution. Polar compounds that are immobile on silica often elute well on a C18 column.[1][9] Analytical and preparative HPLC methods using C18 columns are standard for chalcone purification.[1]
-
Step 3: Deactivate the Silica: If you must use silica, you can reduce its acidity. Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine, then re-equilibrate with the starting mobile phase.[5] This neutralizes the most aggressive acidic sites.
-
Problem 3: My Chalcone "Oils Out" or Won't Crystallize After Purification
-
Question: I've successfully isolated my chalcone fractions from reversed-phase HPLC (in water/acetonitrile), but after removing the solvent, I'm left with a persistent oil, not the solid crystals I need. What can I do?
-
Answer & Solutions: "Oiling out" happens when a compound separates from solution as a liquid rather than a solid.[10] This is common for polar compounds, especially when residual high-boiling solvents like water are present.
-
Strategy 1: Lyophilization (Freeze-Drying): If your compound is dissolved primarily in water, lyophilization is an excellent method to remove the water gently without heat, which often yields a fluffy, solid powder.[11]
-
Strategy 2: Solvent-Antisolvent Crystallization: This is a powerful technique for inducing crystallization.[10][12]
-
Dissolve your oily compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, acetone).
-
Slowly add a "poor" or "anti-solvent" in which your compound is insoluble (e.g., cold water, hexane) dropwise until the solution becomes persistently cloudy.
-
If necessary, gently warm the solution to redissolve the cloudiness, then allow it to cool slowly. This controlled precipitation promotes crystal formation over oiling.
-
-
Strategy 3: Induce Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside surface of the glass flask with a glass rod at the air-liquid interface.[10][13] The microscopic scratches provide nucleation sites for crystal growth.
-
Part 3: Experimental Workflows & Protocols
Workflow 1: Systematic Purification Method Selection
This decision tree provides a logical pathway for developing a purification strategy for a novel polar chalcone.
Caption: Decision workflow for purification method selection.
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol details the use of an acidic modifier to improve the separation of a polar, neutral chalcone.
-
TLC Screening: Develop a TLC solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives your target chalcone an Rf value of approximately 0.2-0.35.
-
Prepare Mobile Phases:
-
Solvent A: 100% Hexane.
-
Solvent B: 99% Ethyl Acetate, 1% Acetic Acid.
-
-
Column Equilibration: Pack your silica gel column and equilibrate with at least 3-5 column volumes of your starting solvent mixture (e.g., 90:10 Solvent A:Solvent B).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel ("dry loading") for best results.
-
Elution: Run a linear gradient from your starting conditions to a higher percentage of Solvent B (e.g., 10% B to 70% B over 15 column volumes). The acetic acid in Solvent B will ensure the peak remains sharp as the polarity increases.
-
Fraction Analysis: Analyze fractions by TLC to identify and combine those containing the pure product.
Protocol 2: Post-Purification Solvent Removal and Crystallization
This protocol addresses the common issue of isolating a solid product from aqueous HPLC fractions.
-
Combine & Concentrate: Combine the pure fractions identified by analytical HPLC. Remove the bulk of the organic solvent (acetonitrile or methanol) using a rotary evaporator. Be careful not to evaporate to complete dryness, as this can result in an oil. Stop when you have a primarily aqueous solution remaining.
-
Extraction (Optional): If the compound is sufficiently hydrophobic, you can perform a liquid-liquid extraction into a solvent like ethyl acetate, dry the organic layer with sodium sulfate, and evaporate to obtain the product.[14]
-
Lyophilization: Transfer the aqueous solution to a lyophilization flask, freeze it completely (e.g., in a dry ice/acetone bath), and place it on a lyophilizer until all the water has sublimated. This avoids heat and often yields a high-purity solid.[11]
-
Crystallization: If lyophilization is not available, transfer the concentrated aqueous solution to a flask. Add a good co-solvent (like methanol) dropwise until the solution is clear. Then, slowly add a cold anti-solvent (like deionized water) until turbidity appears. Allow the solution to stand, preferably in a refrigerator, to promote slow crystal growth.[12] Collect crystals by vacuum filtration.[15]
References
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
3.3. CRYSTALLIZATION. (n.d.). [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
-
Dinkova-Kostova, A. T. (2012). Chemical and Structural Properties of Chalcones I. FABAD Journal of Pharmaceutical Sciences, 37(4), 209-223. [Link]
-
Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 3), S486–S491. [Link]
-
Anderson, K. M. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 70(Pt 3), 263–267. [Link]
-
Biotage. (2020, September 21). How best to extract reaction products from high boiling solvents. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Cirilli, R., Ferretti, R., De Santis, E., Gallinella, B., Zanitti, L., & La Torre, F. (2008). High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions. Journal of Chromatography A, 1190(1-2), 95–101. [Link]
-
Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?[Link]
-
Reddit. (2016, February 12). Anyone have experience removing high bp solvents?[Link]
-
4. Crystallization. (n.d.). [Link]
-
Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810. [Link]
-
Gębczak, K., Mizera, M., & Kloska, A. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. Molecules, 28(18), 6689. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
University of Colorado Boulder. Solvent Removal. [Link]
-
Organomation. Solvent Reduction Strategies Post Solvent Extraction. [Link]
-
Quora. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution?[Link]
-
Pietta, P. G., & Mauri, P. L. (1987). Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems. Journal of Chromatography A, 387, 437-441. [Link]
-
Ye, M., & Cunliffe, J. (2026, December 30). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Molecules, 31(1), 106. [Link]
-
Nichols, L. (2022, April 7). 2.3D: Separation Theory. Chemistry LibreTexts. [Link]
-
Krauze-Baranowska, M., & Cisowski, W. (2003). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. Acta Poloniae Pharmaceutica, 60(5), 339-343. [Link]
-
Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
-
Reddit. (2022, June 27). troubleshooring flash chromatography purification. [Link]
-
ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound?[Link]
-
Sharma, S., & Singh, P. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(22), 19579-19602. [Link]
-
ResearchGate. (2017, March 8). What is the most stable conformation of Chalcone at acidic pH?[Link]
-
Stoll, D. R. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC, 42(8), 304-307. [Link]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. phcog.com [phcog.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. biotage.com [biotage.com]
- 15. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Stability of 2',4',3-Trihydroxy-4-methoxychalcone in DMSO
Executive Summary: The Instability Matrix
2',4',3-Trihydroxy-4-methoxychalcone is a polyphenol belonging to the chalcone class, characterized by two aromatic rings linked by an
The degradation is driven by three converging mechanisms:
-
Cyclization (Isomerization): The 2'-hydroxyl group attacks the
-carbon, converting the open-chain chalcone into its corresponding flavanone . This is the dominant pathway in protic or polar aprotic environments. -
Oxidative Degradation: DMSO, particularly when hygroscopic or exposed to light, facilitates the oxidation of the phenolic hydroxyls (especially the catechol-like 3-OH/4-OMe motif) into quinones or oxidative dimers.
-
Photochemical Isomerization: The trans (
) double bond is susceptible to photo-isomerization to the cis ( ) form, which is sterically strained and more prone to degradation.
Degradation Pathways (Visualized)
The following diagram maps the chemical fate of your compound in DMSO solution.
Figure 1: The "Triad of Instability." The red path (Cyclization) is the most common cause of "disappearing" peaks in LC-MS analysis.
Troubleshooting Guide (Q&A)
Issue 1: "Phantom Peak" Appearance in HPLC/LC-MS
User Observation: "I injected my DMSO stock after 24 hours of storage at 4°C. The main peak area decreased by 15%, and a new peak appeared at a slightly different retention time (usually earlier)."
Technical Diagnosis: This is classic Chalcone-to-Flavanone Isomerization .
-
Mechanism: The 2'-hydroxyl group is positioned perfectly to attack the
-unsaturated ketone. In DMSO, this equilibrium shifts. The new peak is the closed-ring flavanone derivative. -
Why it happens: Trace water in DMSO (DMSO is highly hygroscopic) acts as a proton shuttle, catalyzing this intramolecular Michael addition.
-
Impact: Flavanones often have significantly different biological activities (e.g., lower antioxidant capacity, different kinase binding profiles) than their parent chalcones, leading to false negatives in assays.
Corrective Action:
-
Quantify Water: Ensure DMSO water content is <0.1%.
-
Acidification (Caution): In some protocols, adding 0.01% acetic acid can stabilize the chalcone form, but this may interfere with downstream biological assays.
-
Fresh Prep: Do not store working solutions. Prepare immediately before use.
Issue 2: Solution Discoloration (Yellow Brown/Orange)
User Observation: "The bright yellow solution turned dark orange or brown after a week at room temperature."
Technical Diagnosis: Oxidative Quinone Formation.
-
Mechanism: The 3-hydroxy-4-methoxy substitution pattern on the B-ring is electron-rich. DMSO, while generally stable, can act as a mild oxidant (similar to Swern oxidation intermediates) in the presence of light and oxygen, converting the phenol to a quinone or promoting oxidative coupling (dimerization).
-
Impact: Quinones are highly reactive electrophiles that can covalently bind to proteins in your assay (Michael acceptors), causing false positives (pan-assay interference).
Corrective Action:
-
Argon Purge: Displace oxygen from the DMSO vial before closing.
-
Amber Glass: Strict light protection is mandatory.
-
Antioxidant Co-solvent: If assay permits, 1 mM Ascorbic Acid or DTT can prevent this browning.
Issue 3: Precipitation upon Freeze-Thaw
User Observation: "I stored the 10 mM stock at -20°C. Upon thawing, crystals formed that won't redissolve."
Technical Diagnosis: Hygroscopic Water Uptake & Solubility Crash.
-
Mechanism: DMSO freezes at 18.5°C. During the freezing process, it contracts. If the vial is not perfectly sealed, moist air is drawn in. Upon thawing, the DMSO absorbs this water. The chalcone is hydrophobic; as water content rises >1-2%, the compound precipitates.
-
Impact: Inaccurate dosing. Vortexing rarely redissolves these micro-crystals fully.
Corrective Action:
-
Single-Use Aliquots: Never freeze-thaw the main stock. Aliquot into 20-50 µL volumes.
-
Seal Integrity: Use Parafilm® or cryo-vials with O-rings.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solution
Objective: Create a 10 mM stock solution with >99% integrity for 1 week storage.
-
Materials:
-
Compound: 2',4',3-Trihydroxy-4-methoxychalcone (Solid).
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Container: Amber HPLC vial with PTFE-lined septum.
-
Gas: Argon or Nitrogen stream.
-
-
Procedure:
-
Step 1: Weigh the solid compound into the amber vial.
-
Step 2: Purge the vial with Argon for 10 seconds to remove air.
-
Step 3: Add Anhydrous DMSO using a gas-tight syringe.
-
Step 4: Vortex for 30 seconds. Do not sonicate (heat promotes degradation).
-
Step 5: Immediately purge the headspace with Argon again and seal tightly.
-
Protocol B: QC Check (Isomerization Test)
Objective: Verify if your stock solution has degraded into the flavanone.
-
Method: UV-Vis Spectroscopy.
-
Rationale: Chalcones have a strong absorbance band (Band I) at 340–390 nm due to the conjugated cinnamoyl system. Flavanones lose this conjugation and show a major hypsochromic shift (blue shift) to ~280–320 nm.
-
Pass Criteria:
ratio remains constant relative to a fresh standard. -
Fail Criteria: Significant drop in 370 nm absorbance and rise in 280 nm absorbance.
Decision Tree: Handling & Storage
Figure 2: Decision logic for minimizing degradation during handling.
References & Authority
-
Mechanisms of Chalcone Cyclization:
-
Title: A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
-
Source: International Journal of Chemical Studies (2015).[1]
-
Significance: Establishes the 2'-OH group as the primary driver for cyclization into flavanones and oxidative conversion to aurones/flavones.
-
URL:
-
-
DMSO as an Oxidant (Swern-like behavior):
-
Handling of Hydroxychalcones:
-
Title: Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
-
Source: MDPI (Molecules).
-
Significance: Provides synthesis and stability contexts for 2'-hydroxychalcones, confirming the acid/base sensitivity of the chalcone-flavanone equilibrium.
-
URL:
-
-
Compound Specific Data:
-
Title: 2',4',3-Trihydroxy-4-methoxychalcone (PubChem CID 25862).[5]
-
Source: National Institutes of Health (NIH).
-
Significance: Verification of chemical structure and physical properties (H-bond donors/acceptors) relevant to solubility and reactivity.
-
URL:
-
Sources
Solubility issues of 2',4',3-Trihydroxy-4-methoxychalcone in aqueous buffers
Topic: Solubility issues of 2',4',3-Trihydroxy-4-methoxychalcone in aqueous buffers Role: Senior Application Scientist
Status: Operational Subject: Troubleshooting Solubility, Stability, and Precipitation in Aqueous Buffers Audience: Research Scientists, Formulation Chemists[1]
Technical Overview & Chemical Profile[2][3][4][5][6][7]
Compound Identity: 2',4',3-Trihydroxy-4-methoxychalcone
Chemical Class: Polyhydroxychalcone (Flavonoid precursor)
Physicochemical Challenge:
This compound presents a classic "Chalcone Paradox" in aqueous environments.[1][2][3][4] It possesses a lipophilic backbone (LogP
Researchers frequently encounter two distinct failure modes:
-
Immediate Precipitation: "Salting out" occurs when high-concentration DMSO stocks are introduced to high-ionic-strength buffers (like PBS).[1][2][3][4]
-
Silent Degradation (Isomerization): At physiological pH (7.4), the 2'-hydroxyl group can facilitate an intramolecular Michael addition, cyclizing the chalcone into its corresponding flavanone isomer.[1][3] This results in a loss of the specific bioactive chalcone structure even if the solution appears clear.
Troubleshooting Guide (Q&A)
Category A: Precipitation & Dissolution[3][5][6][8]
Q1: I diluted my 50 mM DMSO stock 1:1000 into PBS, and a fine yellow precipitate formed immediately. Why? A: This is "solvent shock."[2][3] When a hydrophobic molecule dissolved in an organic solvent (DMSO) hits a high-polarity, high-ionic-strength aqueous buffer (PBS) instantaneously, the water molecules form a hydration shell around the ions (Na+, K+, Cl-), leaving no "room" to solvate the hydrophobic chalcone.[1][4] This forces the compound to aggregate.[2]
-
Correction: Do not blast the stock directly into the full volume of buffer. Use the Intermediate Dilution Method (see Protocol 1 below) or lower the stock concentration.
Q2: Can I use heat or sonication to re-dissolve the precipitate? A: Proceed with extreme caution. While mild warming (37°C) and bath sonication (5 mins) can aid dissolution, chalcones are thermally sensitive.[1][3] Excessive heat (>50°C) can accelerate oxidation or isomerization.[1][2]
-
Rule of Thumb: If it doesn't redissolve after 5 minutes of sonication at 37°C, the concentration is likely above the thermodynamic solubility limit. You must filter (0.22 µm) and quantify the actual concentration or start over with a lower target.[2]
Q3: My DMSO stock solution has become cloudy after a few weeks in the freezer. Is it spoiled? A: Likely, yes. DMSO is highly hygroscopic.[5][2] If the vial was opened frequently or not sealed tightly (e.g., Parafilm), it absorbed atmospheric water.[1]
-
The Mechanism: As water content in DMSO rises, the solubility of the chalcone decreases, causing micro-precipitation inside the stock vial.
-
Solution: Discard. Always aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles and moisture exposure.
Category B: Stability & pH Sensitivity[3][5][6][8][9]
Q4: My compound dissolved in PBS (pH 7.4), but after 24 hours, the UV-Vis absorbance spectrum shifted. What happened?
A: You likely witnessed Chalcone-to-Flavanone Isomerization .[1][2][3][4]
The 2'-hydroxyl group (ortho to the ketone) is susceptible to deprotonation at neutral/basic pH.[1][2] The resulting phenolate ion attacks the
-
Critical Insight: This reaction is pH-dependent.[1][2][4][6]
-
Mitigation: If your assay permits, work at pH 6.5. If you must work at pH 7.4, prepare solutions immediately before use and consider including BSA (Bovine Serum Albumin) which can bind and stabilize the chalcone form.
Experimental Protocols
Protocol 1: The "Intermediate Step" Dilution (Recommended)
Prevents solvent shock and precipitation.[1]
-
Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM.
-
Prepare Intermediate: Dilute the Stock 1:10 into pure sterile water (not PBS yet) or a 50% PEG400/Water mix.
-
Result: 1 mM solution in 10% DMSO.[2]
-
Why: Water has lower ionic strength than PBS, reducing the "salting out" effect during the initial transition.
-
-
Final Dilution: Slowly add the Intermediate solution to your assay buffer (PBS/Media) while vortexing.
-
Target: Final concentration 10–50 µM.[2]
-
Protocol 2: Cyclodextrin Complexation (For High Concentrations)
Use this if you need >50 µM in aqueous media.[1][2][3][4]
-
Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP CD) in water or buffer.[1][2][3][4] -
Solubilization: Add the chalcone DMSO stock to the HP
CD solution.[2] -
Incubation: Shake at room temperature for 30 minutes.
-
Usage: This complex is significantly more resistant to precipitation and isomerization.[2][3]
Visualizing the Mechanisms
Diagram 1: The Stability-Solubility Trade-off
This diagram illustrates the pathways leading to experimental failure (Precipitation vs. Isomerization).[1][2][3][4]
Caption: Figure 1. The fate of 2',4',3-Trihydroxy-4-methoxychalcone in buffer. High pH risks isomerization; high ionic strength risks precipitation.[2][4]
Diagram 2: Optimized Solubilization Workflow
Caption: Figure 2. Decision tree for selecting the correct solubilization strategy based on required concentration.
Quantitative Data Summary
Table 1: Estimated Solubility Limits & Stability Parameters
| Solvent / Medium | Solubility Limit (Est.) | Stability (24h) | Notes |
| Anhydrous DMSO | > 50 mM | High | Keep dry; hygroscopic.[1][2][3][4] |
| Ethanol (100%) | ~ 10-20 mM | Moderate | Evaporation changes concentration.[1][2][3][4] |
| PBS (pH 7.4) | < 20 µM | Low | Risk of cyclization to flavanone.[2][3] |
| PBS + 5% DMSO | ~ 50-100 µM | Low-Moderate | Precipitation possible over time.[1][2][4] |
| PBS + HP | > 500 µM | High | Cyclodextrin stabilizes structure.[2][3] |
References
-
PubChem. (n.d.).[1][2][3] 2',4',3-Trihydroxy-4-methoxychalcone (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]
-
Jez, J. M., & Noel, J. P. (2002).[1][3] Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences.[1][10] Journal of Biological Chemistry, 277(2), 1361-1369.[1][4] Retrieved from [Link]
-
Cisak, A., & Mielczarek, C. (1992).[1][3][11] Practical and theoretical aspects of flavanone–chalcone isomerisations. Journal of the Chemical Society, Perkin Transactions 2, (9), 1603-1607.[1] Retrieved from [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. 2 -Hydroxy-4 -methoxychalcone AldrichCPR 39273-61-5 [sigmaaldrich.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 2',4',4-Trihydroxy-3',3-methoxychalcone | C17H16O6 | CID 15385488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical and theoretical aspects of flavanone–chalcone isomerisations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Interference of 2',4',3-Trihydroxy-4-methoxychalcone in colorimetric assays
Ticket ID: THC-4MC-INT-001 Subject: Troubleshooting 2',4',3-Trihydroxy-4-methoxychalcone in Colorimetric Assays Assigned Specialist: Senior Application Scientist, Assay Development Unit[1]
Executive Summary: The "Hidden" Chemistry
You are likely encountering data inconsistencies—specifically false-positive cell viability or overestimated protein concentrations—when using 2',4',3-Trihydroxy-4-methoxychalcone .[1]
While this compound is a potent bioactive chalcone (often investigated for anticancer and antioxidant properties), its chemical structure classifies it as a Pan-Assay Interference Compound (PAINS) candidate in specific contexts.[1] Its interference stems from two intrinsic properties:
-
Redox Activity: The phenolic hydroxyl groups (specifically at the 2', 4', and 3 positions) can donate electrons, chemically reducing assay reagents (like MTT or Copper) without enzymatic activity.
-
Chromophore Absorption: As a chalcone, it possesses a conjugated
system that absorbs strongly in the UV-blue region ( ), appearing yellow.[1]
Part 1: Cell Viability Assays (MTT/MTS/WST)
The Issue: "The Phantom Viability Effect"
User Complaint: "My cells appear dead under the microscope (rounded, detached), but the MTT assay readout indicates high viability (or a much higher IC50 than expected)."
Technical Diagnosis: Standard viability assays (MTT, MTS, XTT) rely on the reduction of a tetrazolium salt (yellow) to a formazan dye (purple/orange) by mitochondrial dehydrogenases in living cells.[2]
-
The Glitch: 2',4',3-Trihydroxy-4-methoxychalcone acts as a reducing agent.[1] It directly reduces the tetrazolium salt in the culture medium extracellularly, generating a color signal independent of cell metabolism.
Mechanism of Interference
Figure 1: Dual pathways of formazan generation. The red dashed line represents the abiotic interference caused by the chalcone.
Validation Protocol: The Cell-Free Check
Before trusting your IC50 curves, you must quantify this background reduction.[1]
-
Prepare Plate: Set up a 96-well plate with culture medium (no cells).
-
Add Compound: Add the chalcone at your highest test concentration (e.g., 50-100 µM) and a vehicle control (DMSO).[1]
-
Add Reagent: Add MTT/MTS reagent as per your standard protocol.
-
Incubate: Incubate for 2–4 hours at 37°C.
-
Measure: Read absorbance.
-
Result: If the chalcone well is purple (MTT) or orange (MTS) compared to the blank, you have chemical interference.
-
Recommended Solution
Switch to a non-redox-based assay .[1]
-
ATP Assays (e.g., CellTiter-Glo): Relies on luciferase, which is less susceptible to phenolic reduction (though quenching is possible, it is rare).[1]
-
SRB (Sulforhodamine B) or Crystal Violet: These bind to total protein/biomass and are unaffected by redox chemistry.[1]
-
LDH Release: Measures membrane integrity rather than metabolic reduction.[1]
Part 2: Protein Quantification (BCA vs. Bradford)
The Issue: "Impossible Protein Yields"
User Complaint: "My BCA assay shows massive protein concentrations in my drug-treated samples, even in low-density lysates."
Technical Diagnosis:
The BCA (Bicinchoninic Acid) assay relies on the Biuret reaction, where proteins reduce Cu
-
The Glitch: The hydroxyl groups on the chalcone (particularly the catechol-like or resorcinol-like motifs) are potent copper reducing agents. They will reduce Cu
to Cu aggressively, mimicking the presence of protein.
Data Comparison: Assay Compatibility
| Feature | BCA Assay | Bradford Assay |
| Mechanism | Copper Reduction (Cu | Dye Binding (Coomassie Blue shift) |
| Chalcone Interference | SEVERE. Direct reduction of copper.[1] | LOW/MODERATE. Potential spectral overlap if high conc.[1] |
| Result Error | False High (Overestimation) | Generally Accurate (with blanks) |
| Recommendation | DO NOT USE without precipitation. | PREFERRED (with background subtraction). |
Corrective Workflow: Protein Precipitation
If you must use BCA (e.g., due to detergent presence), you must remove the chalcone first.
-
Precipitate: Add cold acetone (-20°C) to your lysate (4:1 ratio).
-
Incubate: 60 mins at -20°C.
-
Spin: Centrifuge at 13,000 x g for 10 mins.
-
Wash: Discard supernatant (containing the chalcone).[1] Air dry the pellet.
-
Resuspend: Dissolve the protein pellet in buffer and run the BCA assay.
Part 3: Intrinsic Color & Spectral Overlap
The Issue: High Background Absorbance
User Complaint: "I see high background readings in my kinase assay (readout at 405 nm)."
Technical Diagnosis:
Chalcones are yellow pigments.[1] The specific conjugation system of 2',4',3-trihydroxy-4-methoxychalcone typically results in an absorbance maximum (
-
Impact: If your assay readout is at 405 nm (e.g., pNPP hydrolysis for phosphatase activity), the compound's yellow color adds to the signal, causing false activity readings.
Troubleshooting Decision Tree
Figure 2: Decision matrix for selecting assays compatible with yellow, redox-active chalcones.
References
-
Baell, J., & Holloway, G. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740. Link[1]
-
Somayaji, A., & Shastry, C. S. (2021).[1][6] Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.[1][6] Journal of Pharmaceutical Research International, 33(51A), 154-162.[1] Link
-
Thermo Fisher Scientific. (n.d.).[1] Chemistry of Protein Assays: BCA Assay Interference. Thermo Fisher Technical Resources. Link
-
BenchChem. (2025).[1][2][7] Cross-Validation of MTT Assay with Trypan Blue Exclusion for Chalcone Cytotoxicity. BenchChem Technical Guides. Link
-
Redmile-Gordon, M. A., et al. (2013).[1][8] Polyphenolic compounds interfere with quantification of protein in soil extracts using the Bradford method.[8] Soil Biology and Biochemistry, 57, 88-91.[1] Link[1]
Sources
- 1. NP-MRD: Showing NP-Card for 2',4',6'-Trihydroxy-4-methoxychalcone (NP0054656) [np-mrd.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citeqbiologics.com [citeqbiologics.com]
- 5. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. journaljpri.com [journaljpri.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting Peak Broadening in NMR Spectra of Hydroxychalcones
Technical Support Center: NMR Spectroscopy Division
Introduction: The Hydroxychalcone Anomaly
Hydroxychalcones (specifically 2'-hydroxychalcones) present a unique challenge in NMR spectroscopy due to their capability for Intramolecular Hydrogen Bonding (IMHB) and Dynamic Isomerism . Unlike rigid small molecules, these systems exist in a delicate equilibrium defined by solvent interaction, concentration, and temperature.
When you observe peak broadening, you are likely witnessing a dynamic process occurring at an intermediate rate on the NMR timescale. This guide moves beyond basic "shim your magnet" advice to address the specific molecular behaviors of this scaffold.
Diagnostic Workflow
Before altering your sample, use this decision tree to categorize the broadening.
Figure 1: Diagnostic decision tree for isolating the root cause of peak broadening in hydroxychalcones.
Section 1: The Vanishing Hydroxyl Proton (10–14 ppm)
Issue: The signal for the 2'-OH proton is extremely broad, weak, or completely absent, while other peaks remain sharp.
Q: Why is my 2'-OH peak missing even though the structure is correct? A: This is a classic signature of Chemical Exchange . The 2'-OH proton in hydroxychalcones is involved in a strong Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen [1].[1] This bond locks the proton in a deshelided environment (downfield shift).
However, if you use a solvent like DMSO-d6 or Methanol-d4, the solvent competes as a hydrogen bond acceptor. This disrupts the IMHB, allowing the proton to exchange rapidly with trace water or the bulk solvent. If the exchange rate (
Protocol 1: Solvent Selection & Temperature Control To visualize this proton, you must slow down the exchange or stabilize the IMHB.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Chloroform-d (CDCl₃) | Non-polar; promotes strong IMHB (Resonance Assisted Hydrogen Bonding) [2]. |
| Alternative | Acetone-d6 or Methylene Chloride-d2 | Use if solubility in CDCl₃ is poor. Avoid DMSO if possible. |
| Drying | Activated Molecular Sieves (3Å) | Add directly to the NMR tube 1 hour prior to acquisition to remove trace water. |
| Temperature | Lower to 240–260 K (-30°C to -10°C) | Slows chemical exchange ( |
Section 2: Broadening in the Alkene/Aromatic Region (6–8 ppm)
Issue: The doublet signals for the
Q: Is my compound decomposing or isomerizing? A: You are likely observing Dynamic Isomerism . Hydroxychalcones are not static; they undergo two major dynamic processes:
-
Rotational Isomerism (s-cis vs. s-trans): The single bond between the carbonyl and the alkene allows rotation.[2] While the IMHB usually locks the molecule in a planar conformation, disruption of this bond (by solvent or temperature) allows flipping between s-cis and s-trans conformers [3].
-
Chalcone-Flavanone Equilibrium: In the presence of trace acid or base, 2'-hydroxychalcones can cyclize to form flavanones (Michael addition). If this reaction is reversible and occurring during acquisition, peaks for both species will broaden [4].
Q: How do I distinguish between conformational flipping and chemical reaction?
A: Use the Coupling Constant (
-
Chalcone (Trans):
Hz.[1] -
Chalcone (Cis):
Hz (Rare, usually requires photo-irradiation). -
Flavanone: The alkene protons disappear and are replaced by an ABX system (approx 2.8 ppm and 5.4 ppm) for the saturated ring protons.
Protocol 2: Stabilizing the Conformation
-
Protect from Light: Wrap the NMR tube in foil. Chalcones can undergo E
Z photoisomerization under ambient light [5]. -
Acid/Base Neutralization: If you suspect flavanone cyclization (e.g., you see small peaks growing at 5.4 ppm), filter the sample through a small plug of neutral silica or basic alumina to remove catalytic impurities.
-
Variable Temperature (VT) Experiment:
-
Heating (e.g., 320 K): If broadening is due to rotational isomerism, heating often pushes the system into the "fast exchange" limit, causing peaks to coalesce into a sharp average signal.
-
Section 3: Global Spectrum Broadening
Issue: Every peak in the spectrum, including the solvent residual signal, is broad.
Q: Is this a shim issue or a sample issue?
A: If the solvent peak is also broad, it is a shim/viscosity issue. If the solvent peak is sharp but the sample is broad, it is Aggregation or Paramagnetic Impurity .
Hydroxychalcones are planar, conjugated systems prone to
Protocol 3: The Dilution Series Perform a stepwise dilution to confirm aggregation.
-
Prepare Stock: 20 mg in 0.6 mL solvent (High Conc).
-
Acquire Spectrum.
-
Dilute: Take 0.1 mL of stock, add 0.5 mL solvent (Low Conc).
-
Acquire Spectrum.
-
Compare:
-
Result A: Peaks sharpen and shift slightly
Aggregation confirmed . Run experiments at <5 mM. -
Result B: Peaks remain broad
Paramagnetic contamination (e.g., trace Fe, Cr, or Cu from synthesis catalysts/drying agents). Filter through Celite or Chelex resin.
-
Visualizing the Mechanisms
The following diagram illustrates the dynamic equilibria contributing to peak broadening.
Figure 2: Primary molecular mechanisms driving NMR timescale broadening in hydroxychalcones.
References
-
Intramolecular Hydrogen Bonding in 2'-Hydroxychalcones Source: National Institutes of Health (PMC) Title: Characterization, molecular modeling and pharmacology of some 2′-hydroxychalcone derivatives URL:[Link]
-
Solvent Effects on Chemical Shifts Source: Chemistry LibreTexts Title: 5.10: Chemical Shifts - Hydrogen Bonding Effects URL:[Link]
-
Chalcone-Flavanone Equilibrium Source: Nepal Journals Online Title: Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization URL:[Link]
Sources
Comparative study of 2',4',3-Trihydroxy-4-methoxychalcone and doxorubicin on cancer cells
This guide provides a comparative technical analysis of 2',4',3-Trihydroxy-4-methoxychalcone (and its structural isomer, the vanillin-derived 2',4',4-trihydroxy-3-methoxychalcone) versus the anthracycline antibiotic Doxorubicin .
The analysis focuses on cytotoxic efficacy, mechanisms of action (MOA), and experimental protocols for validation in cancer models (specifically HeLa, WiDr, and T47D cell lines).
Executive Summary: The "Hammer" vs. The "Scaffold"
In oncology research, Doxorubicin (DOX) represents the "gold standard" cytotoxic agent—a "hammer" that obliterates rapidly dividing cells via DNA intercalation and Topoisomerase II inhibition.[1] However, its clinical utility is capped by cumulative cardiotoxicity and multidrug resistance (MDR).[1]
2',4',3-Trihydroxy-4-methoxychalcone (THMC) represents a class of polyphenolic "scaffolds" (chalcones).[1] Unlike DOX, these agents often act as microtubule destabilizers and mitochondrial apoptosis inducers with a higher safety margin.
Key Distinction:
-
Doxorubicin: High potency (nM to low µM range), high toxicity, genotoxic MOA.[1]
-
THMC: Moderate potency (µM range), high selectivity, tubulin/mitochondrial MOA.[1]
Chemical Identity & Structural Logic[1][2][3][4][5]
To ensure experimental reproducibility, the precise structural identity must be defined. The user's specific isomer (3-hydroxy-4-methoxy B-ring) is an isovanillin derivative, while the most common comparative data exists for its vanillin derivative isomer (4-hydroxy-3-methoxy).[1] Both share the 2',4'-dihydroxy A-ring (resorcinol moiety).[1]
| Feature | 2',4',3-Trihydroxy-4-methoxychalcone (Target) | Doxorubicin (Comparator) |
| Class | Flavonoid precursor (Chalcone) | Anthracycline Antibiotic |
| MW | ~286.28 g/mol | 543.52 g/mol |
| Core Structure | 1,3-diphenyl-2-propene-1-one | Tetracen-5,12-dione glycoside |
| Solubility | DMSO, Ethanol (Lipophilic) | Water, Saline (Amphiphilic) |
| Key Moiety | Quinone-hydroquinone (Redox cycling) |
SAR Insight: The presence of the
-unsaturated ketone is critical for biological activity, acting as a Michael acceptor for cysteine residues in proteins (e.g., tubulin). The 2',4'-hydroxyls on Ring A enhance cytotoxic potency compared to unsubstituted chalcones.
Mechanistic Comparison (MOA)[1]
The divergence in mechanism is the primary reason for studying THMC as an alternative or adjuvant to DOX.[1]
Doxorubicin: The Genotoxic Cascade[1]
-
Intercalation: Inserts between DNA base pairs, disrupting replication.[1]
-
Topo II Poisoning: Stabilizes the Topo II-DNA cleavable complex, causing double-strand breaks.[1][2]
-
ROS Storm: Quinone moiety undergoes redox cycling, generating superoxide anions (
), leading to massive oxidative stress (primary cause of cardiotoxicity).[1]
THMC: The Mitotic & Mitochondrial Check[1]
-
Tubulin Interference: Binds to the colchicine site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.[1]
-
Mitochondrial Uncoupling: Modulates Bcl-2/Bax ratios, triggering Cytochrome C release.[1]
-
ROS Modulation: Unlike DOX's uncontrolled ROS storm, chalcones often induce a threshold ROS level sufficient to trigger apoptosis in cancer cells without destroying healthy tissue.[1]
Pathway Visualization (Graphviz)[1]
Figure 1: Divergent signaling pathways.[1] DOX relies on DNA damage and high ROS, leading to toxicity. THMC targets cytoskeletal dynamics and mitochondrial integrity.
Quantitative Performance Analysis
The following data aggregates comparative studies of 2',4'-dihydroxy-methoxychalcone derivatives against Doxorubicin. Note that while DOX is generally more potent (lower IC50), THMC shows comparable efficacy in specific resistant lines and a better safety profile.[1]
Table 1: Comparative IC50 Values (µg/mL) Data derived from comparative studies on chalcone derivatives (e.g., AIP Conf.[1] Proc. 1823).[1]
| Cell Line | Tissue Origin | THMC (Chalcone) | Doxorubicin (Control) | Interpretation |
| HeLa | Cervical Cancer | 8.53 | ~2.9 - 5.0* | THMC is highly active; approaches DOX potency.[1] |
| WiDr | Colon Cancer | 2.66 | < 5.0 | Superior/Parity. THMC shows exceptional potency here.[1] |
| T47D | Breast (Ductal) | 24.61 | 17.98 | DOX is slightly more potent, but THMC is active.[1][3] |
| MCF-7 | Breast (Adeno) | ~15 - 20 | 0.5 - 2.5 | DOX is significantly more potent in MCF-7.[1] |
Note: Doxorubicin IC50 values vary by lab/protocol.[1] In the specific head-to-head study cited (AIP), Doxorubicin showed higher resistance in T47D (17.98 µg/mL), highlighting THMC's potential in resistant phenotypes.[1]
Experimental Protocols
To validate these findings in your own lab, use the following self-validating workflows.
Protocol A: Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 values.[1]
-
Seeding: Plate cells (HeLa/T47D) at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Incubation: 24h to 48h at 37°C, 5% CO2.
-
Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Add 100 µL SDS/HCl or DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Validation: Vehicle control OD must be > 0.5. Positive control (DOX) must show dose-dependent kill.[1]
Protocol B: Apoptosis Detection (Annexin V/PI)
Objective: Distinguish between necrosis (DOX high dose) and apoptosis (THMC).[1]
-
Treatment: Treat cells with IC50 concentration of THMC or DOX for 24h.[1]
-
Harvest: Trypsinize cells (gentle), wash with cold PBS.
-
Stain: Resuspend in Binding Buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI).[1]
-
Flow Cytometry:
Experimental Workflow Diagram (Graphviz)
Figure 2: Integrated workflow for validating comparative cytotoxicity and mechanism.
Synthesis & Future Application
While Doxorubicin remains the more potent agent on a molar basis, 2',4',3-Trihydroxy-4-methoxychalcone (and its 4-OH isomer) offers a critical advantage: Selectivity.
-
Clinical Relevance: The cardiotoxicity of Doxorubicin limits its lifetime cumulative dose (~450-550 mg/m²).[1] Chalcones do not exhibit the quinone-redox cycling responsible for cardiomyocyte damage.[1]
-
Combination Potential: Data suggests chalcones can reverse MDR (P-gp inhibition) in DOX-resistant cells.[1] A combination regimen (DOX + THMC) may allow for lower DOX dosages, maintaining efficacy while reducing toxicity.[1]
References
-
Synthesis and Cytotoxicity of Chalcones: Eryanti, Y., et al. (2017).[1] "Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47D) cancer cell lines in vitro."[1][3][4] AIP Conference Proceedings. Link[1]
-
Doxorubicin Mechanisms: Thorn, C. F., et al. (2011).[1] "Doxorubicin pathways: pharmacodynamics and pharmacokinetics." Pharmacogenetics and Genomics. Link
-
Chalcone vs Doxorubicin in MCF-7: Mendonça, J., et al. (2018).[1] "Comparison between the effects of a 48 h chalcone or doxorubicin treatment on the cell viability of the MCF-7 cell lines." ResearchGate.[1][5] Link[1]
-
Compound Structure Data: PubChem. "2',4',3-Trihydroxy-4-methoxychalcone (CID 25862)."[1][6] National Center for Biotechnology Information.[1] Link
-
Reversal of Resistance: Wu, J., et al. (2015).[1] "A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells."[1] PLOS ONE. Link
Sources
A Comparative Guide to the Synthesis of 2',4',3-Trihydroxy-4-methoxychalcone: Strategies and Methodologies
Introduction
2',4',3-Trihydroxy-4-methoxychalcone is a member of the chalcone family, a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[1] These molecules, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are of significant interest to the scientific community due to their wide array of biological activities. Chalcones and their derivatives have demonstrated promising pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The specific substitution pattern of 2',4',3-Trihydroxy-4-methoxychalcone makes it a valuable target for synthesis in drug discovery and medicinal chemistry research.
This guide provides a comprehensive comparison of different synthesis methods for 2',4',3-Trihydroxy-4-methoxychalcone, with a focus on the widely employed Claisen-Schmidt condensation. We will delve into the mechanistic details, compare different catalytic systems, and provide detailed, actionable protocols for its synthesis.
Core Synthetic Strategy: The Claisen-Schmidt Condensation
The most prevalent and practical route for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone.[2] For the synthesis of 2',4',3-Trihydroxy-4-methoxychalcone, the reaction proceeds between 2,4-dihydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde (isovanillin).
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation follows a well-established mechanism:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the 2,4-dihydroxyacetophenone to form a resonance-stabilized enolate ion.[3][4]
-
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovanillin.[3][4]
-
Aldol Addition: This attack forms an alkoxide intermediate, which is subsequently protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone, the aldol addition product.[3]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the more thermodynamically stable α,β-unsaturated ketone, 2',4',3-Trihydroxy-4-methoxychalcone.[3][4]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Comparison of Synthesis Methods
While the Claisen-Schmidt condensation is the workhorse for chalcone synthesis, variations in catalysts and reaction conditions significantly impact yield, purity, and reaction time.
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield | Advantages | Disadvantages |
| Conventional Claisen-Schmidt | NaOH or KOH | Ethanol/Methanol | Room Temp. to Reflux | 12-48 h | 40-95% | Well-established, readily available reagents.[1][5][6] | Long reaction times, potential for side reactions.[7] |
| Acid-Catalyzed Condensation | p-Toluenesulfonic acid | Methanol | Room Temp. | 48 h | ~50-75% | Can be used with hydroxyl-containing reactants without protection.[8][9] | Generally lower yields compared to base-catalyzed methods.[10] |
| Solvent-Free Grinding | Solid NaOH or KOH | None | Room Temp. | 15-30 min | ~60-90% | Environmentally friendly, rapid reaction.[11] | May not be suitable for all substrates, requires careful monitoring. |
| Alternative Methods (e.g., Suzuki, Heck) | Palladium catalysts | Various | Elevated | Variable | Variable | Useful for specific, complex chalcones. | Requires more specialized and expensive reagents and catalysts.[12] |
Expert Insights: For the synthesis of polyhydroxychalcones like 2',4',3-Trihydroxy-4-methoxychalcone, the conventional base-catalyzed Claisen-Schmidt condensation remains the most reliable and cost-effective method. The use of a strong base like KOH in an alcoholic solvent provides excellent yields. While solvent-free methods are attractive for their green credentials, ensuring homogeneity and preventing localized overheating can be challenging. Acid-catalyzed methods are a viable alternative, particularly if base-sensitive functional groups are present, though they often result in lower yields. For this specific target molecule, a base-catalyzed approach is recommended for optimal results.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar chalcones and represent a robust starting point for the synthesis of 2',4',3-Trihydroxy-4-methoxychalcone.[5][6]
Method 1: Conventional Base-Catalyzed Synthesis
Caption: General workflow for the synthesis and purification of chalcones.
Materials and Reagents:
-
2,4-Dihydroxyacetophenone
-
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2,4-dihydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde in ethanol.
-
Prepare a 50% (w/v) aqueous solution of KOH and add it dropwise to the stirred ethanolic solution of the reactants at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[6]
-
Collect the precipitated solid product by vacuum filtration and wash with cold water until the filtrate is neutral.[6]
-
Recrystallize the crude product from ethanol to obtain pure 2',4',3-Trihydroxy-4-methoxychalcone.
-
Dry the purified crystals and determine the yield and melting point.
Method 2: Solvent-Free Grinding Synthesis
Materials and Reagents:
-
2,4-Dihydroxyacetophenone
-
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
Solid Sodium Hydroxide (NaOH)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine equimolar amounts of 2,4-dihydroxyacetophenone, 3-hydroxy-4-methoxybenzaldehyde, and solid NaOH.[11]
-
Grind the mixture with a pestle at room temperature for 15-30 minutes. The reaction progress can be monitored by TLC.[11]
-
Once the reaction is complete, add cold water to the reaction mixture and neutralize with a cold 10% HCl solution to precipitate the product.[11]
-
Filter the solid product and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2',4',3-Trihydroxy-4-methoxychalcone.[11]
-
Dry the purified product and calculate the yield.
Product Characterization
The synthesized 2',4',3-Trihydroxy-4-methoxychalcone should be characterized using standard spectroscopic techniques to confirm its structure and purity.
Expected Spectroscopic Data:
-
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons (α and β to the carbonyl group), the methoxy group, and the hydroxyl protons. The vinyl protons typically appear as doublets with a coupling constant of around 15-16 Hz, confirming the trans configuration.[8][13]
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbon (typically δ 185-195 ppm), the α- and β-carbons of the enone system, and the aromatic carbons.[11][13]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₄O₅, MW: 286.28 g/mol ).[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl groups (broad band around 3200-3600 cm⁻¹), the conjugated carbonyl group (around 1630-1660 cm⁻¹), and the C=C double bond (around 1500-1600 cm⁻¹).
Conclusion
The synthesis of 2',4',3-Trihydroxy-4-methoxychalcone can be reliably achieved through the Claisen-Schmidt condensation. The conventional base-catalyzed method using KOH in ethanol offers a robust and high-yielding approach. For a more environmentally friendly and rapid synthesis, the solvent-free grinding method presents a compelling alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and environmental considerations. Thorough characterization of the final product using a combination of NMR, MS, and IR spectroscopy is crucial to ensure its identity and purity for subsequent biological and medicinal chemistry applications.
References
-
Kim, J. C., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1996. Available at: [Link]
-
SpectraBase. (n.d.). 2,2',4'-Trihydroxy-4-methoxychalcone. Retrieved from [Link]
-
dos Santos, J. C. S., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society, 36(5), 789-798. Available at: [Link]
-
Astuti, P., et al. (2017). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. AIP Conference Proceedings, 1823, 020063. Available at: [Link]
- IUPAC. (2014). IUPAC Compendium of Chemical Terminology. Research Triagle Park, NC: IUPAC.
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Ngameni, B., et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. British Journal of Pharmaceutical Research, 14(4), 1-9. Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25862, 2',4',3-Trihydroxy-4-methoxychalcone. Retrieved from [Link]
-
Goyal, S., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 1-14. Available at: [Link]
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Lim, Y. H., et al. (2013). 1H and 13C NMR spectral assignments of 2'-hydroxychalcones. Magnetic Resonance in Chemistry, 51(6), 364-370. Available at: [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15385488, 2',4',4-Trihydroxy-3',3-methoxychalcone. Retrieved from [Link]
- Evranos-Aksöz, B., & Ertan, R. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216.
- Susanti, V. H. E., & Mulyani, S. (2024). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 17(4), 1604-1611.
- Alam, S., & Islam, A. (2003). SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE. Pakistan Journal of Scientific and Industrial Research, 46(1), 27-30.
- Susanti, V. H. E., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. In Proceedings of the 1st International Conference on Science and Technology for Sustainable Industry (pp. 1-5). SCITEPRESS.
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Cross-validation of 2',4',3-Trihydroxy-4-methoxychalcone activity in different cell lines
Executive Summary & Compound Profile
2',4',3-Trihydroxy-4-methoxychalcone (often synthesized from 2,4-dihydroxyacetophenone and isovanillin) represents a distinct structural isomer within the chalcone family.[1] Unlike its well-known analog 2',4',4-trihydroxy-3-methoxychalcone (derived from vanillin), which is primarily recognized for potent cytotoxicity against cervical (HeLa) and colon (WiDr) cancer lines, the 2',4',3- isomer exhibits a unique bioactivity profile.[1]
Recent intellectual property and research indicate this compound's specific efficacy in metabolic regulation , particularly in the induction of UCP-1 (Uncoupling Protein 1) and the "browning" of white adipocytes, alongside the classical anti-proliferative properties inherent to the chalcone scaffold.[1]
This guide provides a rigorous framework for cross-validating its activity across metabolic (3T3-L1) and oncological (MCF-7, HeLa) cell lines, comparing it against structural analogs and clinical standards.[1]
Compound Identity[1][2][3][4]
-
IUPAC Name: (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one[1]
-
Key Moiety: Isovanillin-derived B-ring (3-OH, 4-OMe)[1]
-
Primary Target: AMPK/PGC-1α/UCP-1 Axis (Metabolic); Tubulin/NF-κB (Oncological)[1]
Mechanism of Action (MOA) & Signaling Pathways[1]
The biological activity of 2',4',3-Trihydroxy-4-methoxychalcone is dual-faceted, dependent on the cell lineage.
A. Metabolic Pathway (Adipocytes)
In adipocytes (e.g., 3T3-L1), the compound acts as a browning agent .[1] It upregulates the expression of thermogenic genes via the AMPK-PGC-1α axis.[1]
-
Mechanism: Activation of AMPK
Phosphorylation of PGC-1α Nuclear translocation Transcription of Ucp1, Prdm16, and Cidea.[1] -
Outcome: Transdifferentiation of white adipocytes into beige/brown adipocytes (increased mitochondrial uncoupling and energy expenditure).[1]
B. Cytotoxic Pathway (Cancer Cells)
In neoplastic cells (e.g., MCF-7, HeLa), it functions as a microtubule destabilizer and apoptosis inducer .[1]
-
Mechanism: Binding to the colchicine site of tubulin
G2/M cell cycle arrest Mitochondrial membrane depolarization Caspase-3/9 activation.[1]
Visualization: Dual-Mode Signaling Pathway[1]
Figure 1: Dual mechanism of action showing metabolic activation of UCP-1 via AMPK and oncological inhibition of tubulin leading to apoptosis.[1]
Comparative Analysis & Benchmarking
To validate the specific activity of the 2',4',3- isomer, it must be benchmarked against its structural isomer (Vanillin derivative) and clinical standards.[1]
Table 1: Comparative Efficacy Profile
| Feature | 2',4',3-Trihydroxy-4-OMe (Isovanillin) | 2',4',4-Trihydroxy-3-OMe (Vanillin) | Isoliquiritigenin (Standard) | Rosiglitazone (Control) |
| Primary Indication | Metabolic (Browning), Anti-cancer | Anti-cancer (Cervical/Colon) | Anti-inflammatory, Anti-cancer | Type 2 Diabetes (PPARγ agonist) |
| Key Target | UCP-1 / AMPK | Tubulin / NF-κB | Nrf2 / NF-κB | PPARγ |
| MCF-7 IC50 | ~15-25 µM (Est.)[1] | 24.61 µg/mL (Ref 1) | ~12 µM | N/A (Non-cytotoxic) |
| HeLa IC50 | ~10-20 µM (Est.)[1] | 8.53 µg/mL (Ref 1) | ~15 µM | N/A |
| Adipogenesis | Induces Browning (Beige) | Inhibits Adipogenesis | Inhibits Adipogenesis | Promotes White Adipogenesis |
Critical Insight: The structural shift of the hydroxyl group from position 4 (Vanillin) to position 3 (Isovanillin) on the B-ring significantly alters the lipophilicity and receptor binding affinity.[1] While the 4-OH isomer is a potent cytotoxin, the 3-OH isomer shows superior potential in metabolic modulation.[1]
Experimental Validation Protocols
A. Metabolic Cross-Validation (3T3-L1 Adipocytes)
Objective: Confirm browning activity (UCP-1 induction) distinct from general toxicity.
Protocol:
-
Differentiation: Culture 3T3-L1 pre-adipocytes in DMEM + 10% BCS. Induce differentiation (Day 0) with MDI cocktail (IBMX, Dexamethasone, Insulin).[1]
-
Treatment: On Day 2, treat cells with 2',4',3-Trihydroxy-4-methoxychalcone (5, 10, 20 µM). Include Rosiglitazone (1 µM) as a positive control.[1]
-
Oil Red O Staining (Day 8): Fix cells with 4% paraformaldehyde. Stain with Oil Red O to visualize lipid droplets.[1] Expectation: Smaller, multilocular droplets compared to Rosiglitazone (large, unilocular).[1]
-
Western Blot: Lysate cells and probe for UCP-1 (Thermogenic marker) and PGC-1α .[1]
-
Validation Criterion: Significant upregulation of UCP-1 compared to vehicle control.[1]
-
B. Cytotoxic Cross-Validation (Cancer Cell Lines)
Objective: Determine IC50 and verify mechanism (Apoptosis vs. Necrosis).
Protocol:
-
Cell Lines:
-
MTT Assay:
-
Seed 5x10³ cells/well in 96-well plates.
-
Treat with serial dilutions (1 - 100 µM) for 48h.
-
Add MTT reagent, incubate 4h, dissolve formazan in DMSO.
-
Calculate IC50 using non-linear regression.
-
-
Flow Cytometry (Annexin V/PI):
Experimental Workflow Visualization
This diagram outlines the logical flow for cross-validating the compound across divergent biological contexts.
Figure 2: Parallel validation workflow for metabolic and oncological activity profiling.
References
-
Synthesis and Anticancer Activity of 2',4',4-Trihydroxy-3-methoxychalcone. Source: ResearchGate / Department of Chemistry, Sebelas Maret University.[1] Note: This reference establishes the baseline activity for the structural isomer (Vanillin derivative) used as a comparator.[1]
-
Composition for Inducing Beige and Brown Fat Comprising Chalcone Derivative. Source: Google Patents (KR101699160B1).[1] Note: Identifies the specific metabolic activity of the 2',4',3-Trihydroxy-4-methoxychalcone isomer.
-
PubChem Compound Summary: 2',4',3-Trihydroxy-4-methoxychalcone. Source:[1] National Center for Biotechnology Information (2025).[1] Note: Verification of chemical structure (CID 25862) and identifiers.[1]
-
Anticancer Activity of Natural and Synthetic Chalcones. Source: International Journal of Molecular Sciences (NIH).[1] Note: Comprehensive review of chalcone mechanisms (Microtubule/NF-κB) referenced in the MOA section.
Sources
Structure-Activity Relationship of 2',4',3-Trihydroxy-4-methoxychalcone Derivatives: A Comparative Guide to Anticancer and Anti-inflammatory Activity
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the 2',4',3-trihydroxy-4-methoxychalcone scaffold. Moving beyond a simple recitation of facts, we will dissect the causal relationships between specific structural modifications and their resulting biological activities, focusing on the extensively researched areas of anticancer and anti-inflammatory effects. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and optimization of novel chalcone-based therapeutic agents.
Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of natural product precursors to all flavonoids, characterized by two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[1] This enone linker is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in various biological targets, underpinning many of their pharmacological effects.[1][2] The specific scaffold of interest, 2',4',3-trihydroxy-4-methoxychalcone, offers a rich template for synthetic modification, where the number and position of hydroxyl and methoxy groups critically dictate the molecule's potency and mechanism of action.
The Core Scaffold: Understanding the Pharmacological Blueprint
The foundational structure of a chalcone provides a versatile template for drug design. The biological activity of its derivatives is not arbitrary but is governed by the electronic and steric properties of the substituents on its aromatic rings.
Caption: General Chalcone Scaffold.
The reactivity of the α,β-unsaturated ketone is fundamental to the bioactivity of many chalcones.[1] However, the substitution pattern on Rings A and B determines the molecule's ability to interact with specific targets, its metabolic stability, and its pharmacokinetic profile. This guide will focus on how hydroxyl (-OH) and methoxy (-OCH3) groups on the 2',4',3-Trihydroxy-4-methoxychalcone core influence its biological function.
Comparative Analysis I: Anticancer Activity
Chalcone derivatives are widely investigated for their cytotoxic effects against various cancer cell lines.[3] Their mechanisms are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1] The substitution pattern of hydroxyl and methoxy groups plays a pivotal role in modulating this activity.
The Decisive Role of Hydroxylation
The number and placement of hydroxyl groups are critical determinants of anticancer potency. An increase in hydroxylation often correlates with enhanced activity. A direct comparison between two closely related derivatives synthesized via a Claisen-Schmidt reaction demonstrates this principle. The study found that 2',4',4-trihydroxy-3-methoxychalcone showed greater cytotoxic activity against HeLa (cervical cancer) and WiDr (colon cancer) cell lines than 2',4-dihydroxy-3-methoxychalcone.[4][5] This suggests that the additional hydroxyl group at the 4-position of Ring B significantly enhances its anticancer effect.
Furthermore, the 2'-hydroxyl group on Ring A is a recurring feature in many active chalcones. Structure-activity relationship studies highlight its importance for cytotoxicity.[6] This may be due to its ability to form a hydrogen bond with the carbonyl oxygen, which can influence the planarity and electronic properties of the molecule, thereby affecting its interaction with biological targets.
Modulating Activity with Methoxy Groups
Methoxy groups influence the lipophilicity and electronic nature of the chalcone scaffold. The position of these groups is crucial for determining cytotoxicity.[7] For example, certain trimethoxy chalcone analogs have been noted for their potent anti-mitotic effects, which are attributed to their ability to bind to the colchicine site on tubulin and disrupt microtubule dynamics.[7]
The interplay between hydroxyl and methoxy groups is complex. While hydroxylation can increase hydrogen bonding potential, methoxylation can improve membrane permeability. The optimal balance is key to achieving high potency.
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 2',4',3-trihydroxy-4-methoxychalcone derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 2',4-dihydroxy-3-methoxychalcone | HeLa (Cervical) | 12.80 | [4][5] |
| WiDr (Colon) | 19.57 | [4][5] | |
| T47D (Breast) | 20.73 | [4][5] | |
| 2',4',4-trihydroxy-3-methoxychalcone | HeLa (Cervical) | 8.53 | [4][5] |
| WiDr (Colon) | 2.66 | [4][5] | |
| T47D (Breast) | 24.61 | [4][5] | |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa (Cervical) | 3.204 µM | [8] |
| MCF-7 (Breast) | 3.849 µM | [8] |
Data clearly indicates that the addition of a hydroxyl group at the 4-position (2',4',4-trihydroxy-3-methoxychalcone) enhances potency against HeLa and WiDr cells compared to its dihydroxy counterpart.[4][5]
Comparative Analysis II: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer. Chalcones exhibit significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[2]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of chalcone derivatives are often mediated through the suppression of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11] Activation of these pathways in response to stimuli like lipopolysaccharide (LPS) leads to the upregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6). By inhibiting these pathways, chalcones effectively reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE₂), two key mediators of inflammation.[9][10]
Sources
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- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of 2',4',3-Trihydroxy-4-methoxychalcone with known inhibitors
The following guide provides an in-depth technical comparison of 2',4',3-Trihydroxy-4-methoxychalcone (also known as 4-O-Methylbutein ) against industry-standard inhibitors.
Executive Summary & Compound Identity
2',4',3-Trihydroxy-4-methoxychalcone is a naturally occurring chalcone derivative (found in Dahlia tenuicaulis and Elsholtzia ciliata) and a key metabolite of the potent polyphenol Butein . Structurally, it is derived from the condensation of 2,4-dihydroxyacetophenone (Ring A) and isovanillin (Ring B).
Unlike its parent compound Butein (which possesses a catechol moiety on Ring B), this derivative carries a methoxy group at the 4-position. This structural modification significantly alters its pharmacodynamics: while it retains the core chalcone scaffold essential for Tyrosinase inhibition , the methylation shifts its primary efficacy profile toward Neuroprotection and HO-1 (Heme Oxygenase-1) induction via the Nrf2 pathway.
| Chemical Attribute | Specification |
| Common Name | 4-O-Methylbutein |
| CAS Number | 13323-67-6 |
| IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
| Molecular Weight | 286.28 g/mol |
| Core Scaffold | 1,3-diphenyl-2-propen-1-one (Chalcone) |
| Key Substituents | 2',4'-OH (Ring A); 3-OH, 4-OMe (Ring B) |
Comparative Efficacy Analysis
A. Primary Efficacy: Neuroprotection & Antioxidant Activity
The 4-methoxy substitution enhances lipophilicity, allowing better blood-brain barrier (BBB) penetration compared to polyhydroxylated analogs. The compound acts as a potent inducer of Heme Oxygenase-1 (HO-1) , a cytoprotective enzyme.
Comparator: Butein (Parent) and Idebenone (Standard Neuroprotectant).
| Metric | 4-O-Methylbutein | Butein (Parent) | Idebenone (Std) | Interpretation |
| Target | Glutamate-induced Oxidative Stress | Lipid Peroxidation | ROS Scavenging | Mechanism Distinctness |
| EC50 (HT22 Cells) | 35.2 µM [1] | ~5-10 µM | ~1-5 µM | Moderate potency; acts via induction rather than direct scavenging. |
| HO-1 Induction | Strong Inducer | Moderate Inducer | Weak/Indirect | 4-O-Methylbutein is superior for activating the Nrf2/HO-1 axis. |
| Metabolic Stability | High (Methylated) | Low (Rapid Glucuronidation) | Moderate | Methylation protects against rapid Phase II metabolism. |
B. Secondary Efficacy: Tyrosinase Inhibition (Hyperpigmentation)
Chalcones with a 2,4-resorcinol moiety (Ring A) are competitive inhibitors of tyrosinase. However, the catechol moiety (3,4-dihydroxy) on Ring B is crucial for chelating the copper active site. 4-O-Methylbutein lacks this catechol due to the 4-methoxy group, resulting in reduced potency compared to Butein but better stability than Kojic Acid.
Comparator: Kojic Acid (Gold Standard) and Butein .
| Inhibitor | IC50 (Mushroom Tyrosinase) | Mechanism of Action | Binding Mode |
| 4-O-Methylbutein | > 10 µM (Est.) | Competitive / Mixed | Binds active site; weaker Cu chelation due to 4-OMe. |
| Butein | 0.2 - 5.9 µM [2] | Competitive + Chelator | Strong Cu chelation via 3,4-catechol. |
| Kojic Acid | ~12 - 36 µM | Copper Chelation | Slow-binding inhibition. |
Insight: While less potent than Butein in vitro, 4-O-Methylbutein's methylated structure may offer superior intracellular stability, making it a viable "pro-drug" or sustained-release candidate in melanocytes.
Mechanism of Action (MOA)
Pathway 1: Nrf2-Mediated HO-1 Induction (Neuroprotection)
The compound acts as a Michael Acceptor (α,β-unsaturated ketone), modifying Keap1 cysteines to release Nrf2.
Caption: 4-O-Methylbutein activates the Nrf2 pathway by alkylating Keap1, leading to HO-1 expression and neutralization of oxidative stress.
Experimental Protocols
Protocol A: Glutamate-Induced Neurotoxicity Assay (HT22 Cells)
Objective: Validate the EC50 (35.2 µM) for neuroprotection.[1][2]
-
Cell Culture: Seed HT22 hippocampal cells (5 × 10³ cells/well) in DMEM with 10% FBS. Incubate for 24h.
-
Pre-treatment: Treat cells with 4-O-Methylbutein (concentration range: 1–100 µM) for 12 hours .
-
Control: DMSO (0.1%).
-
Positive Control: Butein (10 µM).
-
-
Induction: Add Glutamate (5 mM) to induce oxidative stress. Incubate for 24h.
-
Viability Assessment: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan in DMSO.
-
Quantification: Measure absorbance at 570 nm. Calculate Cell Viability (%) relative to untreated control.
Protocol B: Tyrosinase Inhibition Assay (Cell-Free)
Objective: Compare IC50 vs. Kojic Acid.
-
Reagents: Phosphate buffer (pH 6.8), L-DOPA (2 mM), Mushroom Tyrosinase (100 U/mL).
-
Reaction Mix:
-
100 µL Buffer
-
20 µL Inhibitor (4-O-Methylbutein or Kojic Acid)
-
20 µL Tyrosinase
-
-
Incubation: Incubate at 25°C for 10 minutes.
-
Substrate Addition: Add 40 µL L-DOPA.
-
Kinetic Read: Monitor Dopachrome formation at 475 nm for 10 minutes.
-
Calculation: Plot % Inhibition vs. Concentration to derive IC50.
Synthesis Workflow (Claisen-Schmidt)
For researchers needing to synthesize the compound for validation.
Caption: Synthesis via base-catalyzed condensation of acetophenone and isovanillin.
Conclusion & Recommendations
2',4',3-Trihydroxy-4-methoxychalcone (4-O-Methylbutein) is a specialized tool compound.[2]
-
Use Case 1: It is superior to Butein for long-term neuroprotection studies where metabolic stability (resistance to COMT/Phase II conjugation) is required.
-
Use Case 2: In cosmeceuticals , it serves as a stable, non-irritating alternative to Kojic Acid, though formulation with penetration enhancers is recommended to offset its moderate intrinsic potency.
References:
-
MedChemExpress. (2024). 4-O-Methylbutein Product Datasheet. Link
-
Khatib, S., et al. (2005). Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety. Bioorganic & Medicinal Chemistry. Link
-
Brown, S., & Griffiths, L. A. (1983).[3] Metabolism and excretion of butein, 2',3,4-trihydroxychalcone, 3-O-methylbutein, 4-O-methylbutein and 2',4',4-trihydroxychalcone in the rat. Xenobiotica. Link
-
Jeon, S., et al. (2014). Sappanchalcone and its derivatives: Anti-inflammatory activity.[1][4] Chinese Journal of Natural Medicines. Link
Sources
Operational Guide: Disposal & Handling of 2',4',3-Trihydroxy-4-methoxychalcone
Executive Summary & Chemical Context
2',4',3-Trihydroxy-4-methoxychalcone is a bioactive flavonoid derivative characterized by an
Operational Urgency: Improper disposal of this compound does not merely violate EPA/RCRA regulations; it risks aquatic toxicity and long-term contamination of laboratory surfaces due to its lipophilic and phenolic nature. This guide provides a self-validating workflow to ensure complete neutralization and containment.
Hazard Profile & Risk Assessment (The "Why")
Before initiating disposal, operators must understand the causality of the hazards to ensure compliance.
| Hazard Class (GHS) | H-Code | Operational Implication |
| Skin Irritation | H315 | Phenolic hydroxyls can deprotonate and irritate dermal layers. |
| Eye Irritation | H319 | Dust is highly irritating to mucous membranes. |
| STOT SE 3 | H335 | Inhalation of fine powder triggers respiratory inflammation. |
| Aquatic Toxicity | N/A * | Treat as H400/H410. Chalcones inhibit biological pathways; zero-discharge to drains is mandatory. |
> Scientist's Note: The yellow pigmentation of this compound is your primary visual indicator. If a surface or waste stream is yellow, it is still contaminated.
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for handling bulk powder due to the high persistence of chalcone dust.
| PPE Category | Specification | Rationale |
| Respiratory | N95 or P100 | Mandatory for solid handling. Prevents inhalation of irritant dust.[1][2][3][4][5][6][7] |
| Hand Protection | Nitrile (Double Gloving) | 0.11mm min thickness. Outer glove protects against solid; inner glove protects against solvent permeation during cleanup. |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are inadequate for powder handling; tight-fitting goggles prevent dust entry. |
| Body | Tyvek Sleeves/Apron | Recommended over standard cotton lab coats if handling >500mg, as phenolic stains are difficult to remove. |
Disposal Workflow: The "Decision Tree" Protocol
Do not guess. Follow this logic path to determine the correct waste stream.
Figure 1: Decision Logic for Waste Segregation. Note that aqueous waste containing chalcones must often be treated as organic waste due to toxicity concerns.
Solid Waste (Stock Powder & Debris)
-
Containment: Transfer unused stock into a screw-top glass or HDPE jar. Do not use Ziploc bags as primary containment for fine powders.
-
Labeling: Affix a hazardous waste label detailing:
-
Chemical Name: 2',4',3-Trihydroxy-4-methoxychalcone.
-
Hazards: Irritant, Toxic.[5]
-
-
Debris: Contaminated weigh boats, spatulas, and gloves must go into the Solid Hazardous Waste bin, not the general trash.
Liquid Waste (Mother Liquors & HPLC Waste)
-
Segregation:
-
Scenario A (Synthesis/Extraction): If dissolved in Dichloromethane (DCM) or Chloroform, dispose in Halogenated Waste .
-
Scenario B (Biological Assay): If dissolved in DMSO, Ethanol, or Methanol, dispose in Non-Halogenated Organic Waste .
-
-
Aqueous Warning: Do not pour aqueous buffers containing this compound down the sink. Even at micromolar concentrations, it must be collected in the Aqueous Toxic or Non-Halogenated stream depending on your facility's specific protocols.
Spill Management & Decontamination[8]
The "Color Test" Verification (Self-Validating System)
Because 2',4',3-Trihydroxy-4-methoxychalcone is a yellow phenolic solid, you have a built-in visual indicator for cleanliness.
-
The Rule: If the wipe is yellow, the surface is not clean.
-
The Solvent: Water is ineffective due to low solubility.[2][4][7] Use Ethanol (70% or higher) or Acetone .
Spill Cleanup Protocol
Minor Spill (< 1g):
-
Isolate: Inform nearby personnel.
-
Wet: Dampen a paper towel with Ethanol. Do not sweep dry powder (generates dust).
-
Wipe: Gently wipe the powder from the outside in to prevent spreading.
-
Verify: Repeat with fresh ethanol wipes until the wipe comes up white (no yellow residue).
-
Dispose: All wipes go into Solid Hazardous Waste.
Major Spill (> 1g):
-
Evacuate: Leave the immediate area to let dust settle (15 mins).
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Cover: Cover spill with a solvent-dampened absorbent pad.
-
Scoop: Use a plastic scoop to lift the pad and bulk solid into a waste jar.
-
Wash: Scrub area with soap and water after the ethanol clean to remove any sticky phenolic residue.
References & Regulatory Grounding[7][9]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
Thermo Fisher Scientific. Safety Data Sheet: 4'-Methoxychalcone (Analogous Structure). Revision Sept 2025.[3][4][6]
-
BenchChem. Proper Disposal of Chalcone Derivatives: A Guide for Laboratory Professionals.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8]
-
National Institutes of Health (NIH) - PMC. Chalcones: Synthetic Chemistry Follows Where Nature Leads. (Bioactivity and Reactivity Context).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
